(S)-piperidine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2S)-piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-33-7 | |
| Record name | Pipecolic acid hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPECOLIC ACID HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0IMZ60M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-Piperidine-2-carboxylic Acid Hydrochloride
CAS Number: 2133-33-7
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of (S)-piperidine-2-carboxylic acid hydrochloride, also known as (S)-pipecolic acid hydrochloride. It is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its emerging role in plant immunity.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 2133-33-7 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 272 °C (for the free base) | [4][5] |
| Boiling Point | 265.8 °C at 760 mmHg | [6] |
| Flash Point | 114.5 °C | [6] |
| Solubility | Soluble in water | [4][5] |
| Storage Temperature | Room Temperature or 2-8 °C | [1][4] |
| InChI Key | AUGDEGXARBUSFU-JEDNCBNOSA-N | [1] |
Synthesis Protocols
The synthesis of enantiomerically pure (S)-piperidine-2-carboxylic acid is of significant interest. Both chemical and enzymatic methods have been developed.
Chemical Synthesis via Asymmetric Hydrogenation
Experimental Workflow: Asymmetric Synthesis
Caption: Asymmetric synthesis workflow.
A detailed, analogous procedure for a related compound is described in patent literature, which can be adapted by a skilled chemist. The key step is the asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral ligand like BINAP, to establish the desired stereochemistry. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.
Enzymatic Synthesis
Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative for producing (S)-piperidine-2-carboxylic acid. A common biocatalytic route starts from L-lysine.
Experimental Protocol: Enzymatic Synthesis from L-Lysine
This protocol is based on a system utilizing L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase.
Materials:
-
L-lysine
-
L-lysine α-oxidase (from Trichoderma viride)
-
Recombinant E. coli cells co-expressing Δ¹-piperideine-2-carboxylate reductase (from Pseudomonas putida) and glucose dehydrogenase (from Bacillus subtilis)
-
Glucose
-
NADP⁺
-
FAD
-
Catalase
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP⁺ (0.11 mM), FAD (1 µM), L-lysine α-oxidase (3.0 U/ml), and catalase (50 U/ml) in 100 mM Tris-HCl buffer (pH 7.5).
-
Add a cell-free extract of the recombinant E. coli cells (3.0 mg-protein/ml) to the reaction mixture.
-
Incubate the reaction at 30 °C with gentle agitation.
-
Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.
-
Upon completion of the reaction, purify the L-pipecolic acid from the reaction mixture.
-
To obtain the hydrochloride salt, dissolve the purified L-pipecolic acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid, followed by precipitation or crystallization.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis from L-lysine.
Biological Significance and Signaling Pathway
(S)-Pipecolic acid, the free base of the title compound, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a catabolite of L-lysine and is involved in neurotransmission in the mammalian brain. More recently, it has been identified as a key signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).
Pipecolic Acid Signaling in Plant Immunity
In plants, pathogen attack triggers the biosynthesis of pipecolic acid from lysine. Pipecolic acid then acts as a mobile signal that travels throughout the plant, priming distal tissues for a more robust defense response upon subsequent pathogen challenge. This signaling cascade involves several enzymes and interacts with other defense-related signaling molecules like salicylic acid.
Signaling Pathway of Pipecolic Acid in Plant SAR
Caption: Pipecolic acid signaling in plant immunity.
Analytical Methods
The analysis of (S)-piperidine-2-carboxylic acid and its hydrochloride salt is crucial for quality control and research purposes. Chiral purity is a key parameter.
Experimental Protocol: Chiral Analysis by HPLC-MS/MS
A highly sensitive and stereoselective method for the determination of L-pipecolic acid in biological samples has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Internal standard (e.g., phenylalanine-d₅)
-
Plasma or other biological samples
-
Deproteinization agent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: To 50 µL of plasma, add the internal standard. Deproteinize the sample, then evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
Chromatographic Separation: Perform enantioseparation on the chiral column. L-pipecolic acid and its D-enantiomer will have different retention times.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for pipecolic acid and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of L-pipecolic acid in the samples.
Analytical Workflow for Chiral Purity
References
- 1. This compound | 2133-33-7 [sigmaaldrich.com]
- 2. 2133-33-7|this compound|BLD Pharm [bldpharm.com]
- 3. Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. (2S)-2-Piperidinecarboxylic acid hydrochloride, CAS No. 2133-33-7 - iChemical [ichemical.com]
An In-depth Technical Guide to the Physical Properties of L-Pipecolic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-pipecolic acid hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes quantitative data in structured tables, details experimental protocols for key physical property measurements, and visualizes the metabolic context of L-pipecolic acid.
Quantitative Physical Properties
The physical properties of L-pipecolic acid and its hydrochloride salt are crucial for their handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for these compounds.
Table 1: Physical Properties of L-Pipecolic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1] |
| Melting Point | 272 °C (lit.) | [1][3] |
| 264 °C | [4][5] | |
| 282 °C (dec.) (lit.) | [1] | |
| 303-306 °C | [2] | |
| Solubility in Water | 314 mg/mL | [4][5] |
| 158 g/L (predicted) | [6][7] | |
| Optical Rotation [α] | -26.6° ± 0.5° (c=1 in water) | |
| pKa (Strongest Acidic) | 2.06 (predicted) | [6][7] |
| 2.28 (at 25°C) | [3] | |
| pKa (Strongest Basic) | 10.39 (predicted) | [6][7] |
Note: The literature presents a range of melting points for L-pipecolic acid, which may be attributed to variations in experimental conditions or sample purity. The most frequently cited value is approximately 272 °C.
Table 2: Physical Properties of L-Pipecolic Acid Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | [8] |
| Molecular Weight | 165.62 g/mol | [8] |
| Melting Point | 130 °C (for L-pipecolic acid chloride hydrochloride) | [9] |
| Solubility in Water | Soluble | [10] |
| Solubility in Ethanol | Slightly soluble | [11] |
Note: Specific quantitative data for the melting point and solubility of L-pipecolic acid hydrochloride are limited in publicly available literature. The melting point of 130 °C is reported for "L-pipecolic acid chloride hydrochloride," an activated form, and may not represent the simple hydrochloride salt. It is described as being soluble in water and slightly soluble in ethanol.
Metabolic Pathway of L-Pipecolic Acid
L-pipecolic acid is a key metabolite in the degradation of L-lysine. Understanding its metabolic context is vital for researchers studying its biological roles and potential therapeutic applications. The following diagram illustrates a simplified pathway for the biosynthesis of L-pipecolic acid from L-lysine.
Caption: Biosynthesis of L-Pipecolic Acid from L-Lysine.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physical properties of L-pipecolic acid hydrochloride.
Melting Point Determination
Objective: To determine the temperature range over which the solid L-pipecolic acid hydrochloride transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of dry, powdered L-pipecolic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Solubility Determination
Objective: To quantitatively determine the solubility of L-pipecolic acid hydrochloride in a given solvent at a specific temperature.
Methodology:
-
Solvent and Temperature: A known volume of the desired solvent (e.g., distilled water, ethanol) is placed in a thermostatically controlled vessel at the target temperature.
-
Procedure:
-
A pre-weighed amount of L-pipecolic acid hydrochloride is added to the solvent in small increments with continuous stirring.
-
Additions are continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period.
-
The solution is allowed to equilibrate for a set time (e.g., 24 hours) with continuous agitation to ensure saturation.
-
A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid collecting any undissolved solid.
-
-
Analysis: The concentration of the dissolved L-pipecolic acid hydrochloride in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.
-
Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Optical Rotation Measurement
Objective: To measure the specific rotation of L-pipecolic acid hydrochloride, which is a characteristic property of chiral molecules.
Methodology:
-
Sample Preparation: A solution of L-pipecolic acid hydrochloride is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (c), typically expressed in g/100 mL.
-
Apparatus: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).
-
Procedure:
-
The polarimeter sample tube of a known path length (l), typically in decimeters (dm), is filled with the prepared solution.
-
The observed angle of rotation (α) is measured.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)
-
Reporting: The specific rotation is reported with the temperature and wavelength of the light source.
pKa Determination
Objective: To determine the acid dissociation constants (pKa) of L-pipecolic acid hydrochloride.
Methodology:
-
Sample Preparation: A solution of L-pipecolic acid hydrochloride of known concentration is prepared in deionized water.
-
Apparatus: A calibrated pH meter and a magnetic stirrer are required.
-
Procedure (Potentiometric Titration):
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic acid like protonated L-pipecolic acid, there will be two inflection points and two pKa values. The first pKa corresponds to the deprotonation of the carboxylic acid group, and the second pKa corresponds to the deprotonation of the piperidinium group.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like L-pipecolic acid hydrochloride.
Caption: Workflow for Physical Property Characterization.
References
- 1. L-Pipecolic acid 99 titration 3105-95-1 [sigmaaldrich.com]
- 2. L-Pipecolic Acid BP EP USP CAS 3105-95-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. L(-)-Pipecolinic acid | 3105-95-1 [chemicalbook.com]
- 4. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microchem.fr [microchem.fr]
- 6. ymdb.ca [ymdb.ca]
- 7. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]
- 8. L-pipecolic acid hydrochloride - CAS:2133-33-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Data Sheet: (2S)-2-Piperidinecarboxylic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a concise technical overview of (2S)-2-Piperidinecarboxylic acid hydrochloride, a derivative of the non-proteinogenic amino acid pipecolic acid. The primary focus is the determination and understanding of its molecular weight, a fundamental parameter in chemical synthesis, quantitative analysis, and formulation development. This guide presents the compound's key identifiers, its molecular formula, and a detailed breakdown of its molecular weight calculation. Methodologies for molecular weight determination are discussed, and a logical diagram illustrates the relationship between the compound's structure and its molar mass.
Compound Identification and Properties
(2S)-2-Piperidinecarboxylic acid hydrochloride, also known as L-Pipecolic acid hydrochloride, is a heterocyclic compound.[1][2] Its stereochemistry is defined by the (S) configuration at the chiral center at the second position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-piperidine-2-carboxylic acid;hydrochloride | PubChem[3] |
| Synonyms | L-Pipecolic acid hydrochloride, (S)-piperidine-2-carboxylic acid hydrochloride | iChemical[1], Conier Chem[4] |
| CAS Number | 2133-33-7 | PubChem[3] |
| Molecular Formula | C₆H₁₂ClNO₂ | iChemical[1], PubChem[3] |
| Molecular Weight | 165.62 g/mol | iChemical[1], Conier Chem[4] |
| Exact Mass | 165.055649 u | Conier Chem[4] |
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for (2S)-2-Piperidinecarboxylic acid hydrochloride is C₆H₁₂ClNO₂.[1][3]
Table 2: Atomic Weight Contribution
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 165.620 |
The calculated molecular weight is 165.62 g/mol .
Experimental Protocols for Molecular Weight Verification
While the molecular weight can be accurately calculated from the molecular formula, it is standard practice to verify it experimentally. The primary technique for this purpose is Mass Spectrometry.
Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of (2S)-2-Piperidinecarboxylic acid hydrochloride is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture. A concentration of approximately 1 mg/mL is standard.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is calibrated using a known standard.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the expected ion would be the protonated molecule [M+H]⁺, corresponding to the free base (C₆H₁₁NO₂).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (molecular weight 129.16 g/mol ) at an m/z of approximately 130.16. The presence of the hydrochloride is inferred from the sample identity and is not directly observed in this mode.
Visualizations
Diagram 1: Molecular Weight Calculation Workflow
Caption: Workflow for calculating the molecular weight.
Diagram 2: Experimental Verification Logic
Caption: Logic for mass spectrometry verification.
References
An In-depth Technical Guide to (S)-Piperidine-2-carboxylic acid Hydrochloride: Structure, Stereochemistry, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-piperidine-2-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, is a significant building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis, purification, and analytical characterization are presented, alongside a summary of its metabolic context. This document is intended to serve as a valuable resource for researchers and scientists engaged in the use of this compound for the development of novel therapeutics.
Structure and Stereochemistry
(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 2-position.[1] The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring by hydrochloric acid.
The key structural features are:
-
Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.
-
Carboxylic Acid Group: A -COOH group attached to the chiral center at the C2 position.
-
Chiral Center: The C2 carbon atom is a stereocenter, giving rise to two enantiomers, (S) and (R). This guide focuses on the (S)-enantiomer.
-
Hydrochloride Salt: The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻).
The stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral synthon. The (S)-configuration is specified by the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and formulation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly found for the hydrochloride salt. The free acid melts at approximately 272 °C. | [1] |
| pKa | The pKa of the carboxylic acid group in the free amino acid is approximately 2.28 (at 25°C). The pKa of the protonated amine is expected to be in the range of 10-11. | [2] |
| Solubility | Soluble in water. | [1] |
| Optical Rotation | For the free acid: [α]²⁴_D -27.5° (c=5, H₂O) | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
Expected Chemical Shifts (based on piperidine derivatives):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~3.0 - 3.5 | ~60 - 65 |
| C3-H | ~1.5 - 2.0 | ~25 - 30 |
| C4-H | ~1.4 - 1.8 | ~20 - 25 |
| C5-H | ~1.5 - 2.0 | ~25 - 30 |
| C6-H | ~2.8 - 3.2 | ~45 - 50 |
| COOH | Variable (broad) | ~170 - 180 |
| NH₂⁺ | Variable (broad) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (ammonium) | 2400-2800 | Broad |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong |
| N-H bend (ammonium) | 1500-1600 | Medium |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the preparation of the hydrochloride salt from the free amino acid.
Materials:
-
(S)-Piperidine-2-carboxylic acid
-
Hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl)
-
Anhydrous diethyl ether or ethanol
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a known quantity of (S)-piperidine-2-carboxylic acid in a minimal amount of a suitable solvent like ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a slight molar excess of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution.
-
A white precipitate of this compound should form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
-
Dry the product under vacuum to obtain pure this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of the carboxylic acid and the protonated amine functionalities.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the pH electrode and a stir bar into the sample solution and record the initial pH.
-
Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.
-
Titration with HCl (optional, for the free acid): If starting with the free amino acid, a separate titration with standardized 0.1 M HCl can be performed to determine the pKa of the carboxylate group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) will correspond to the deprotonation of the carboxylic acid, and the second pKa (pKa₂) will correspond to the deprotonation of the piperidinium ion.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the equilibrium aqueous solubility.
Materials:
-
This compound
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, NMR with an internal standard)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or mol/L.
Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for assessing the enantiomeric purity.
Materials:
-
This compound
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of hexane/isopropanol/diethylamine)
-
Reference standard of the (R)-enantiomer (if available)
Procedure:
-
Develop a suitable mobile phase and chromatographic conditions to achieve baseline separation of the (S) and (R) enantiomers. The use of a small amount of an amine modifier like diethylamine can improve peak shape.
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
If a reference standard for the (R)-enantiomer is available, perform a co-injection to confirm the peak identity.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Biological Context and Signaling Pathways
(S)-piperidine-2-carboxylic acid (L-pipecolic acid) is a metabolite of the essential amino acid L-lysine in biological systems.[1] Its metabolism is relevant in several physiological and pathological contexts.
Lysine Degradation Pathway
L-pipecolic acid is an intermediate in a major pathway of L-lysine catabolism.
References
A Technical Guide to the Solubility of (S)-piperidine-2-carboxylic acid hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-piperidine-2-carboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents.
Introduction
(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a cyclic amino acid that serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often preferred in drug development and synthesis due to its improved stability and handling properties. Understanding the solubility of this compound in different organic solvents is paramount for process optimization, reaction condition selection, purification, and formulation development.
Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and general principles of amino acid salt solubility provide valuable insights.
The free amino acid, (S)-piperidine-2-carboxylic acid, is known to be soluble in water and dilute acids, slightly soluble in polar organic solvents like absolute ethanol, acetone, and chloroform, and insoluble in nonpolar solvents such as ether[1]. The hydrochloride salt form is expected to exhibit enhanced solubility in polar organic solvents compared to its free amino acid counterpart, a common characteristic of amino acid hydrochlorides[2]. One source indicates a high solubility of the free acid in water, at 314 mg/mL[3]. While this pertains to the free acid, it underscores the compound's polar nature.
Table 1: Qualitative Solubility of (S)-piperidine-2-carboxylic acid and its Hydrochloride Salt
| Solvent Family | Specific Solvent | (S)-piperidine-2-carboxylic acid | This compound (Expected) |
| Protic Polar | Water | Soluble (314 mg/mL for free acid)[1][3] | Highly Soluble |
| Methanol | Slightly Soluble | More Soluble | |
| Ethanol | Slightly Soluble[1] | More Soluble | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data not available | Likely Soluble |
| Dimethylformamide (DMF) | Data not available | Likely Soluble | |
| Acetone | Slightly Soluble[1] | Slightly to Moderately Soluble | |
| Acetonitrile | Data not available | Likely Slightly Soluble | |
| Nonpolar | Diethyl Ether | Insoluble[1] | Likely Insoluble |
| Toluene | Insoluble | Likely Insoluble | |
| Hexane | Insoluble | Likely Insoluble | |
| Chlorinated | Chloroform | Slightly Soluble[1] | Slightly to Moderately Soluble |
| Dichloromethane | Data not available | Slightly to Moderately Soluble |
Note: The expected solubility for the hydrochloride salt is inferred from general chemical principles and requires experimental verification.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or g/100 mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
-
3. Diagram of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
An In-depth Technical Guide to the Safety and Handling of L-Pipecolic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-pipecolic acid hydrochloride (CAS No: 2133-33-7), intended for use in research and development settings. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
L-pipecolic acid hydrochloride is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3][4] The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Toxicological Properties
The toxicological properties of L-pipecolic acid hydrochloride have not been fully investigated.[5] However, the available data indicates it is an irritant upon contact.[1][5]
| Effect | Description |
| Acute Toxicity | No specific LD50 or LC50 data is available.[5] |
| Skin Irritation | Causes skin irritation and is an irritant to mucous membranes.[1] |
| Eye Irritation | Causes serious eye irritation, potentially leading to redness and pain.[1][2] |
| Inhalation | May cause respiratory tract irritation.[1][2][5] |
| Ingestion | May cause gastrointestinal irritation with symptoms like nausea and vomiting.[5] |
| Sensitization | No sensitizing effects are known.[1] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, or NTP.[5] |
Physical and Chemical Information
| Property | Value |
| CAS Number | 2133-33-7[6] |
| Molecular Formula | C₆H₁₁NO₂·HCl[6] |
| Molecular Weight | 165.62 g/mol [6] |
| Appearance | Solid[7] |
| Storage Temperature | Recommended to store in a cool, dry place.[5][8] |
Exposure Controls and Personal Protection
To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]
-
Eyewash stations and safety showers must be readily accessible in the work area.[3][5]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][5] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[5][10] |
Detailed Protocols for Safe Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Confirm that the work area is clean and an eyewash station/safety shower is accessible.
-
Dispensing: Handle the substance in a well-ventilated area or fume hood to avoid dust formation and inhalation.[8][11][12] Minimize dust generation during transfer.[5]
-
Process: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: Wash hands thoroughly after handling the substance.[2][5][10] Clean all equipment and the work area to prevent cross-contamination. Remove and wash contaminated clothing before reuse.[2][5]
Storage Protocol:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]
-
Keep the substance away from incompatible materials such as strong oxidizing agents.[3]
-
Store apart from foodstuff containers.[6]
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air.[6][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][11] |
| Skin Contact | Immediately remove all contaminated clothing.[1][6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6][11] If skin irritation persists, consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes).[2][6][11] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][6][11] |
| Ingestion | Rinse mouth with water.[6][11][12] Do NOT induce vomiting.[6][8][11] Never give anything by mouth to an unconscious person.[6][8][11] Call a doctor or Poison Control Center immediately.[6][11][12] |
Accidental Release Measures (Spill Cleanup Protocol)
-
Evacuate: Evacuate personnel from the spill area to a safe location.[6][11]
-
Ventilate: Ensure adequate ventilation of the area.
-
Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[6][8][11] Avoid breathing dust or vapors.[6][8][11]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[6][8][11] Do not let the chemical enter drains.[6][11]
-
Clean-up: Carefully sweep up or scoop the spilled material into a suitable, closed container for disposal.[3] Use spark-proof tools and avoid creating dust.[6][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste material in accordance with federal, state, and local regulations.[5]
Visual Workflow Guides
The following diagrams illustrate key safety and emergency response workflows.
Caption: Risk Assessment and Handling Workflow.
Caption: Emergency Response Protocol for Exposure.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. L-Pipecolic Acid | 3105-95-1 | TCI AMERICA [tcichemicals.com]
- 5. Pipecolic acid | CAS#:4043-87-2 | Chemsrc [chemsrc.com]
- 6. L-Pipecolic acid hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
A Technical Guide to (S)-Piperidine-2-carboxylic acid hydrochloride for Researchers and Drug Development Professionals
(S)-Piperidine-2-carboxylic acid hydrochloride , also known as L-pipecolic acid hydrochloride, is a chiral building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold and defined stereochemistry make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The following table summarizes the offerings from several key commercial suppliers. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price (USD/EUR) |
| Sigma-Aldrich | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 95% | - | Inquire |
| ChemShuttle | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 95% | 250g, 500g, 1kg, 5kg | $400 (250g), $600 (500g) |
| CymitQuimica | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | 97% | 1g, 5g, 10g, 25g, 100g | €12 (1g) - €158 (100g) |
| Apollo Scientific | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | 5g, 25g, 100g, 500g | £19 (5g) - £474 (500g) |
| BLD Pharm | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |
| ChemScene | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |
| Parchem | 2133-33-7 | C₆H₁₂ClNO₂ | 165.62 | - | Inquire | Inquire |
Experimental Protocols
This compound is a versatile intermediate. Below are detailed methodologies for its application in amide bond formation, a common step in drug synthesis, and a specific example of its use in the synthesis of the local anesthetic Ropivacaine.
General Protocol for Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[1][2][3][4][5]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq) and DIPEA (2.2 eq).
-
Add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of Ropivacaine Intermediate
(S)-Piperidine-2-carboxylic acid is a key precursor in the synthesis of the local anesthetic Ropivacaine. The following protocol outlines the initial acylation step to form an amide intermediate.[6][7][8]
Materials:
-
(S)-Piperidine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
2,6-Dimethylaniline
-
Anhydrous toluene or another suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
Procedure:
-
A suspension of (S)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous toluene is prepared.
-
Thionyl chloride (1.2 eq) is added dropwise at room temperature.
-
The mixture is heated to reflux for 2-4 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.
-
The excess thionyl chloride and toluene are removed under reduced pressure.
-
The resulting crude acyl chloride is dissolved in fresh anhydrous toluene.
-
In a separate flask, a solution of 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene is prepared and cooled to 0 °C.
-
The solution of the acyl chloride is added dropwise to the cooled solution of 2,6-dimethylaniline.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over a drying agent, filtered, and concentrated to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which can be further purified by recrystallization or chromatography.
Mandatory Visualizations
Mammalian Pipecolic Acid Pathway
(S)-Piperidine-2-carboxylic acid (pipecolic acid) is a metabolite in the degradation pathway of the essential amino acid L-lysine in mammals.[9][10][11][12] This pathway is of clinical relevance due to its association with certain neurometabolic disorders.[9][13] The following diagram illustrates the key steps in the conversion of L-lysine to pipecolic acid.
Caption: Mammalian metabolic pathway of L-lysine to (S)-piperidine-2-carboxylic acid.
Experimental Workflow: Amide Coupling and Purification
The following diagram outlines a typical laboratory workflow for the synthesis and purification of an amide derivative from this compound.
Caption: Workflow for the synthesis and purification of an amide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.dk [fishersci.dk]
- 3. acgpubs.org [acgpubs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2133-33-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. researchgate.net [researchgate.net]
Biosynthesis of L-Pipecolic Acid in Plants and Microorganisms: A Technical Guide
Abstract
L-pipecolic acid (L-Pip), a non-proteinogenic cyclic amino acid derived from L-lysine, has emerged as a molecule of significant interest in biological systems. In the plant kingdom, it is a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response against pathogens. In microorganisms, L-Pip serves as a key precursor for a diverse array of valuable secondary metabolites, including immunosuppressants, antibiotics, and anti-tumor agents. The biosynthetic routes to L-Pip are remarkably varied, differing significantly between plants and various microbial taxa. This technical guide provides an in-depth examination of the core biosynthetic pathways of L-pipecolic acid in both plants and microorganisms. It details the key enzymes, intermediates, and regulatory roles, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and uses pathway and workflow diagrams for enhanced visualization and comprehension. This document is intended for researchers, scientists, and drug development professionals working in plant science, microbiology, and natural product biosynthesis.
Biosynthesis of L-Pipecolic Acid in Plants
In plants, L-pipecolic acid is a pivotal regulator of inducible immunity.[1] Its synthesis from L-lysine is a conserved two-step pathway that is transcriptionally activated upon pathogen recognition.[2]
The Core Plant Pathway
The primary route for L-Pip biosynthesis in plants, such as Arabidopsis thaliana, involves the removal of the α-amino group of L-lysine, followed by cyclization and reduction.[3][4] The key enzymes in this pathway are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[3][5][6]
-
Transamination and Cyclization: The pathway is initiated by the aminotransferase ALD1 , which transfers the α-amino group from L-lysine to an acceptor oxoacid, preferentially pyruvate.[3] This reaction forms ε-amino-α-ketocaproic acid (KAC), which is in chemical equilibrium with its cyclized form, Δ1-piperideine-2-carboxylic acid (P2C).[3][5] Further analysis indicates the final product of the ALD1-catalyzed reaction is the more stable enaminic isomer, 2,3-dehydropipecolic acid (2,3-DP).[3][7]
-
Reduction: The cyclic intermediate is then reduced to L-pipecolic acid by the reductase SARD4 .[3][5][7] While SARD4 is a major contributor, it is not the exclusive enzyme responsible for this reduction step in plants.[7]
Visualization of the Plant Biosynthetic Pathway
The pathway from L-lysine to L-pipecolic acid and its subsequent conversion to the active signaling molecule N-hydroxypipecolic acid (NHP) is a cornerstone of plant immunity.
Quantitative Data on Plant Biosynthesis
The efficiency of the ALD1 enzyme and the accumulation of L-Pip in response to stress are key quantitative parameters in understanding this pathway.
Table 1: In Vitro Aminotransferase Activity of Arabidopsis ALD1 with Various Ketoacid Acceptors. Data reflects the relative efficiency of ALD1 in utilizing different amino group acceptors in the transamination of L-lysine.
| Ketoacid Acceptor | Relative Activity (%) | Reference |
| Pyruvate | 100 | |
| Oxaloacetate | 48 | |
| α-Ketoglutarate | 6.5 | |
| Glyoxylate | 4.5 |
Table 2: L-Pipecolic Acid Accumulation in Plants Under Pathogen Stress. Illustrates the induction of L-Pip synthesis upon pathogen challenge, a hallmark of its role in plant defense.
| Plant Species | Tissue | Condition | L-Pipecolic Acid Level (µg/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Mock Treatment | Baseline (low) | [8] |
| Arabidopsis thaliana | Leaves | Pathogen Infection (P. syringae) | Significant increase | [8] |
| Nicotiana tabacum (Tobacco) | Leaves | Mock Treatment | ~0.1 | [9] |
| Nicotiana tabacum (Tobacco) | Leaves | Pathogen Infection (Pstb) | Up to 12.7 | [9] |
Biosynthesis of L-Pipecolic Acid in Microorganisms
Microorganisms utilize L-pipecolic acid as a building block for a wide range of secondary metabolites.[10][11] Reflecting this functional diversity, microbes have evolved several distinct pathways for its synthesis, primarily originating from L-lysine.[10][12]
Microbial Biosynthetic Pathways
Three major routes have been characterized in microorganisms:
-
Direct Cyclodeamination (LCD Pathway): This is the most direct route, involving a single enzymatic step. A Lysine Cyclodeaminase (LCD) , an NAD⁺-dependent enzyme, catalyzes the direct conversion of L-lysine to L-pipecolic acid with the removal of the α-amino group.[13][14] This pathway is prominent in actinomycete bacteria, such as Streptomyces species that produce rapamycin (enzyme: RapL) and FK506 (enzyme: FkbL).[13][15]
-
The Δ1-piperideine-2-carboxylic acid (P2C) Pathway: This pathway mirrors the one found in plants. It begins with the removal of the α-amino group of L-lysine via a transaminase or oxidase to form an intermediate that cyclizes to P2C.[16] A reductase then converts P2C to L-pipecolic acid.[12] This pathway is part of the D-lysine catabolic pathway in bacteria like Pseudomonas putida.[12]
-
The Saccharopine / Δ1-piperideine-6-carboxylic acid (P6C) Pathway: In contrast to the other two pathways, this route involves the removal of the ε-amino group of L-lysine.[10] L-lysine is first converted to saccharopine .[17] In fungi like Rhizoctonia leguminicola, a saccharopine oxidase then cleaves saccharopine to yield P6C, which is subsequently reduced to L-pipecolic acid.[12][17] This pathway connects L-Pip synthesis to the primary lysine metabolic pathway.[18]
Visualization of Microbial Biosynthetic Pathways
The diverse strategies employed by microorganisms to produce L-pipecolic acid from L-lysine are summarized below.
Quantitative Data on Microbial Biosynthesis
The efficiency of microbial pathways has been characterized through enzyme kinetics and significantly enhanced via metabolic engineering for industrial applications.
Table 3: Kinetic Parameters of Lysine Cyclodeaminase (RapL) from the Rapamycin Gene Cluster. Characterization of the key enzyme in the direct conversion pathway.
| Substrate | Parameter | Value | Reference |
| L-Lysine | Km | 2.3 µM (for NAD⁺) | [13] |
| L-Ornithine | Substrate Acceptance | Accepted, but with significantly reduced catalytic efficiency compared to L-Lysine | [13] |
Table 4: L-Pipecolic Acid Production in Engineered Microorganisms. Highlights the potential for high-titer production of L-Pip using metabolically engineered strains.
| Microorganism | Engineering Strategy | Titer | Reference |
| Escherichia coli | Overexpression of LCD (pipA) and lysine pathway genes; cofactor rebalancing. | 5.33 g/L | [19] |
| Escherichia coli | Dynamic control of substrates; multiple genomic copies of LCD gene (pipA). | 61 ± 3.4 g/L | [20] |
| Corynebacterium glutamicum | Overexpression of L-lysine 6-dehydrogenase (LysDH) and a reductase (ProC) (P6C pathway). | 1.81 g/L | [21] |
Experimental Protocols
Accurate quantification and characterization of the enzymes and pathways are essential for research and development. This section provides methodologies for key experiments.
Quantification of L-Pipecolic Acid by GC-MS
This protocol describes a common and robust method for L-Pip quantification from biological tissues using propyl chloroformate derivatization.[8][22]
Methodology:
-
Sample Preparation & Extraction:
-
Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Perform a one-step derivatization by adding a solution of propyl chloroformate in a basic aqueous/propanol medium (e.g., containing NaOH or pyridine).[8][22] This reaction acylates both the amino and carboxyl groups, increasing volatility.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[9]
-
Use a temperature gradient program to separate the analytes.
-
Detect and quantify the derivatized L-pipecolic acid and internal standard using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8][9]
-
Heterologous Expression and Purification of Lysine Cyclodeaminase (RapL)
This protocol is adapted from the characterization of RapL, the LCD from the rapamycin biosynthetic cluster.[13]
Methodology:
-
Plasmid Construction: Amplify the rapL gene from the source organism (e.g., Streptomyces hygroscopicus) and clone it into an expression vector (e.g., pET28a for an N-terminal His-tag) suitable for E. coli.
-
Transformation and Culture: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture in LB media with appropriate antibiotic selection (e.g., kanamycin) at 25 °C to an OD₆₀₀ of 0.4-0.6.[13]
-
Induction: Induce protein expression with a suitable concentration of IPTG (e.g., 60 µM) and continue incubation at a lower temperature (e.g., 25 °C) for an extended period (e.g., 16 hours) to improve soluble protein yield.[13]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 400 mM NaCl, 25 mM Tris pH 8.0, 10% glycerol) and lyse the cells using a French press or sonication.[13]
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged RapL protein with a high concentration of imidazole.
-
Perform buffer exchange and further purification if necessary using size-exclusion chromatography.
-
In Vitro Enzyme Activity Assay (ALD1 Aminotransferase)
This protocol is based on methods used to characterize the plant ALD1 enzyme.[3]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified ALD1 enzyme.
-
L-lysine as the amino donor substrate.
-
An acceptor oxoacid (e.g., pyruvate).
-
Pyridoxal-5′-phosphate (PLP) as a cofactor.
-
A suitable buffer (e.g., HEPES, pH 8.0).
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).[3]
-
-
Reaction Termination: Stop the reaction by adding 0.1 M HCl or by another method that denatures the enzyme.
-
Product Analysis:
-
The formation of the product amino acid (e.g., alanine when pyruvate is the acceptor) can be quantified.
-
Analysis is typically performed by GC-MS or LC-MS after appropriate derivatization (e.g., with propyl chloroformate) of the reaction mixture.[3] The amount of product formed is used to calculate the enzyme's activity.
-
Conclusion and Future Perspectives
The biosynthesis of L-pipecolic acid showcases a fascinating divergence of metabolic strategies between plants and microorganisms, reflecting its distinct biological roles. In plants, the conserved ALD1/SARD4 pathway is intrinsically linked to defense signaling, offering potential targets for engineering crops with enhanced pathogen resistance. In microorganisms, the multiplicity of pathways—direct cyclodeamination, the P2C route, and the P6C route—provides a rich toolkit for synthetic biology. Understanding these pathways is crucial for the rational design of engineered microbial strains for the high-titer production of L-pipecolic acid, a valuable chiral intermediate for the pharmaceutical industry. Future research will likely focus on elucidating the finer regulatory details of these pathways, discovering novel enzymatic activities, and leveraging this knowledge to create new-to-nature bioactive compounds through mutasynthesis and combinatorial biosynthesis.
References
- 1. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enhancement of l-Pipecolic Acid Production by Dynamic Control of Substrates and Multiple Copies of the pipA Gene in the Escherichia coli Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 22. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Pipecolic Acid: From Discovery to its Diverse Roles in Nature
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pipecolic acid, a non-proteinogenic amino acid derived from the essential amino acid L-lysine, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a natural product in plants, its presence has since been confirmed in a wide array of organisms, from microorganisms to mammals, including humans. This technical guide provides a comprehensive overview of the discovery and natural occurrence of L-pipecolic acid, delving into its biosynthetic pathways, physiological concentrations, and the analytical methodologies crucial for its study. With an emphasis on quantitative data and detailed experimental protocols, this document serves as a valuable resource for researchers exploring its roles in plant immunity, as a biomarker for metabolic disorders, and its potential in drug development.
Discovery and Ubiquitous Natural Occurrence
First identified as a natural product in plants in the mid-20th century, L-pipecolic acid is a cyclic imino acid.[1][2][3] It is a derivative of piperidine and is structurally related to proline.[4] While not encoded by the genetic code for protein synthesis, this chiral molecule, with the S-stereoisomer being the more common form, is found across the kingdoms of life, including in microorganisms, plants, and animals.[4][5][6] Its biosynthesis originates from L-lysine.[4][7][8] L-pipecolic acid has also been identified in the Murchison meteorite, suggesting its potential extraterrestrial origins.[4]
In mammals, L-pipecolic acid is a normal metabolite found in blood and is involved in the degradation of lysine.[9] Elevated levels of L-pipecolic acid in humans are associated with certain genetic peroxisomal disorders, such as Zellweger syndrome, and chronic liver diseases, highlighting its importance as a clinical biomarker.[9][10][11] In the context of the central nervous system, it is considered a metabolite of lysine that may play a role in neurotransmission.[12][13][14]
In the plant kingdom, L-pipecolic acid has been documented in a wide range of species, including rice, potato, tobacco, and soybean.[2] It plays a crucial role as a regulator of systemic acquired resistance (SAR), a plant's defense mechanism against a broad spectrum of pathogens.[2][3][15][16]
Quantitative Occurrence of L-Pipecolic Acid
The concentration of L-pipecolic acid varies significantly depending on the organism, tissue, and physiological or pathological state. The following tables summarize quantitative data from various studies.
Table 1: L-Pipecolic Acid Concentrations in Human Plasma
| Cohort | L-Pipecolic Acid (μmol/L) | D-Pipecolic Acid (μmol/L) | Reference |
| Normal Subjects (n=15) | 1.58 ± 0.13 | 1.05 ± 0.24 | [10] |
| Liver Cirrhosis without Hepatic Encephalopathy (n=15) | 2.38 ± 0.58 | 1.58 ± 0.50 | [10] |
| Chronic Hepatic Encephalopathy (n=27) | 2.43 ± 0.52 | 1.62 ± 0.23 | [10] |
| Chronic Hepatic Encephalopathy (pre-kanamycin treatment, n=7) | 2.23 ± 0.11 | 0.61 ± 0.15 | [10] |
Table 2: Total Pipecolic Acid Concentrations in Chronic Liver Disease
| Cohort | Total Pipecolic Acid (nmol/mL) | Reference |
| Normal Subjects | Not specified individually, but significantly lower than patient groups | [10] |
Table 3: Brain Uptake of L-Pipecolic Acid in Rats
| Brain Region | Brain Uptake Index (BUI) |
| Cerebral Cortex | 18.1 |
| Brain Stem | 10.5 |
| Cerebellum | 12.6 |
The Brain Uptake Index (BUI) was determined using a single intracarotid injection of 0.036 mM L-[1-14C]pipecolic acid.[17]
Biosynthesis of L-Pipecolic Acid
L-pipecolic acid is synthesized from L-lysine through different enzymatic pathways in various organisms. The three main described pathways are the Δ¹-piperideine-6-carboxylate (P6C) pathway, the Δ¹-piperideine-2-carboxylate (P2C) pathway, and the cyclodeaminase route.[6]
Biosynthesis in Microorganisms
In bacteria such as Streptomyces hygroscopicus, the producer of the immunosuppressant rapamycin, L-pipecolic acid is synthesized via a lysine cyclodeaminase.[18] The enzyme RapL, a lysine cyclodeaminase, catalyzes the direct conversion of L-lysine to L-pipecolic acid.[7][18] This reaction is dependent on NAD⁺.[18]
Caption: Microbial biosynthesis of L-pipecolic acid from L-lysine via lysine cyclodeaminase (RapL).
Biosynthesis in Plants
In plants, the biosynthesis of L-pipecolic acid is a key step in the systemic acquired resistance (SAR) pathway. The process involves two main enzymatic steps. First, the AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, converts L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[1][16] Subsequently, P2C is reduced to L-pipecolic acid by SAR-DEFICIENT 4 (SARD4), which has ornithine cyclodeaminase activity.[1][16]
Caption: Biosynthesis of L-pipecolic acid in plants, a two-step process involving ALD1 and SARD4 enzymes.
Experimental Protocols for L-Pipecolic Acid Quantification
Accurate quantification of L-pipecolic acid is crucial for understanding its physiological roles and its utility as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[19]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically requires derivatization to increase the volatility of pipecolic acid.[19]
A. Sample Preparation and Extraction:
-
Homogenize biological tissue (e.g., 100 mg of plant leaves or animal tissue) in a suitable solvent such as 80% methanol.[19] For plasma samples, deproteinize by adding a solvent like acetonitrile.[19]
-
Add an internal standard, such as norvaline, to the sample.[20]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]
B. Derivatization (Propyl Chloroformate Method):
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.[19]
-
Add propyl chloroformate as the derivatizing agent in a one-step reaction.[20]
C. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).[19]
-
Employ a temperature gradient to separate the analytes.
-
Detect and quantify the eluent using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[19][20]
Caption: General workflow for the quantification of L-pipecolic acid using GC-MS.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with minimal sample preparation.[19] A key advantage is the ability to perform chiral separation to distinguish between L- and D-enantiomers.[21]
A. Sample Preparation:
-
To 50 µL of plasma, add an internal standard such as phenylalanine-d5.[21]
-
Deproteinize the sample, followed by evaporation of the solvent.[21]
-
Reconstitute the sample in a suitable solvent for injection.
B. Chiral LC Separation:
-
Utilize a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolic acid.[21]
-
The mobile phase conditions are optimized for baseline separation of the enantiomers.
C. MS/MS Detection:
-
Interface the LC system directly with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[21]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19] This involves selecting the precursor ion for pipecolic acid, fragmenting it, and detecting a specific product ion.[19]
-
Monitor specific transitions, for instance, m/z 130 -> m/z 84 for pipecolic acid.[21]
Caption: Workflow for the chiral quantification of L-pipecolic acid using LC-MS/MS.
Conclusion
The journey of L-pipecolic acid from its initial discovery in plants to its recognition as a key player in plant immunity and a valuable biomarker in human health underscores the importance of continued research into naturally occurring metabolites. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further exploration of this fascinating molecule. As our understanding of the intricate roles of L-pipecolic acid in various biological systems deepens, so too will its potential applications in agriculture, medicine, and drug development. The robust analytical techniques now available will undoubtedly accelerate discoveries in this exciting field.
References
- 1. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 5. Significance of the natural occurrence of L- versus D-pipecolic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for L-Pipecolic acid (HMDB0000716) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]
- 16. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood-brain barrier transport of L-pipecolic acid in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-piperidine-2-carboxylic Acid from L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its applications include the production of local anesthetics, such as ropivacaine and bupivacaine, immunosuppressants like rapamycin, and various other bioactive compounds. The stereochemistry of L-pipecolic acid is critical for the biological activity of these molecules, making enantiomerically pure synthesis methods highly valuable. This document provides detailed protocols for the synthesis of (S)-piperidine-2-carboxylic acid from the readily available and inexpensive precursor, L-lysine, focusing on both enzymatic and chemical methodologies.
Synthesis Methodologies
Two primary approaches for the synthesis of (S)-piperidine-2-carboxylic acid from L-lysine have been explored: enzymatic (biocatalytic) conversion and traditional chemical synthesis. Enzymatic methods offer high stereoselectivity and yields under mild reaction conditions, while chemical synthesis provides an alternative route, albeit with potential challenges in maintaining stereochemical integrity and product purification.
Protocol 1: Enzymatic Synthesis using Lysine Cyclodeaminase (LCD)
This protocol utilizes a recombinant lysine cyclodeaminase (LCD) to catalyze the direct conversion of L-lysine to L-pipecolic acid. This one-step enzymatic process is highly efficient and stereospecific.
Experimental Protocol
1. Expression and Purification of Recombinant LCD:
-
A suitable expression vector containing the gene for lysine cyclodeaminase (e.g., from Streptomyces pristinaespiralis) is transformed into a competent host strain like E. coli BL21(DE3).
-
The transformed cells are cultured in an appropriate medium (e.g., LB broth with a suitable antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by further incubation at a reduced temperature (e.g., 20°C) for 16-18 hours.
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged LCD is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
The purified enzyme is dialyzed against a suitable storage buffer and its concentration is determined.
2. Biocatalytic Conversion of L-lysine:
-
The reaction mixture is prepared in a temperature-controlled vessel. The optimal conditions for the conversion using LCD from Streptomyces pristinaespiralis have been reported to be a temperature of 60°C and a pH of 7.0.[1]
-
A typical reaction mixture contains:
-
L-lysine (substrate): 50-200 mM
-
NAD⁺ (cofactor): 0.1 mM
-
Purified Lysine Cyclodeaminase (enzyme)
-
Buffer: 200 mM PIPES buffer, pH 7.0
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 60°C with gentle agitation for a specified duration (e.g., 24 hours).
-
The progress of the reaction can be monitored by techniques such as HPLC to determine the consumption of L-lysine and the formation of L-pipecolic acid.
3. Product Isolation and Purification:
-
After the reaction is complete, the enzyme is removed, for example, by heat denaturation followed by centrifugation or by ultrafiltration if the enzyme is to be recovered.
-
The resulting solution is then acidified to a pH of approximately 3.0 using an appropriate acid (e.g., HCl).
-
The product can be purified using ion-exchange chromatography.
-
The final product is typically obtained after evaporation of the solvent and can be further purified by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Optimal pH | 7.0 | [1] |
| Optimal Temperature | 60°C | [1] |
| Buffer | 200 mM PIPES | [1] |
| Conversion Yield | > 90% | [1] |
| Enantiomeric Purity | Highly enantioselective | [1] |
Protocol 2: Two-Enzyme Biotransformation
This protocol employs a whole-cell biocatalyst system using genetically modified E. coli that expresses two key enzymes: L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase. This cascade reaction converts L-lysine to L-pipecolic acid with high enantiomeric purity.[2]
Experimental Protocol
1. Preparation of the Whole-Cell Biocatalyst:
-
E. coli strains (e.g., E. coli BL21) are transformed with plasmids containing the genes for L-lysine 6-aminotransferase (lat) and pyrroline-5-carboxylate reductase (proC).
-
The transformed cells are grown in a suitable fermentation medium.
-
Gene expression is induced at the appropriate stage of cell growth.
-
The cells are then harvested and can be used directly as a whole-cell biocatalyst.
2. Biotransformation of L-lysine:
-
The biotransformation is carried out in a fermenter or a reaction vessel.
-
The reaction medium contains L-lysine as the substrate.
-
The harvested E. coli cells expressing LAT and P5C reductase are added to the reaction medium.
-
The biotransformation is allowed to proceed under controlled conditions (e.g., temperature, pH, aeration).
-
The accumulation of L-pipecolic acid in the medium is monitored over time. One study reported the accumulation of 3.9 g/L of L-pipecolic acid after 159 hours of cultivation.[2]
3. Product Isolation and Purification:
-
The bacterial cells are removed from the reaction medium by centrifugation or filtration.
-
The supernatant containing the L-pipecolic acid is collected.
-
The product is then purified from the culture medium using methods such as ion-exchange chromatography and crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Product Concentration | 3.9 g/L | [2] |
| Reaction Time | 159 hours | [2] |
| Enantiomeric Excess (ee) | 100% | [2] |
Protocol 3: Chemical Synthesis via Diazotization of L-lysine
This chemical route involves the diazotization of the α-amino group of L-lysine to form a halo-intermediate, followed by intramolecular cyclization under basic conditions to yield L-pipecolic acid. It is important to note that detailed, validated protocols with high yields for this method are not as readily available in peer-reviewed literature compared to enzymatic methods, and challenges with isolating intermediates as intractable syrups have been reported.[1] The following is a general procedure based on described methods.
Experimental Protocol
1. Diazotization of L-lysine:
-
L-lysine monohydrochloride is dissolved in an excess of concentrated hydrochloric acid.
-
The solution is cooled to a low temperature (e.g., 0-5°C) in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the L-lysine solution while maintaining the low temperature and vigorous stirring. The amount of sodium nitrite is near stoichiometric.
-
The reaction mixture is stirred for a period to allow for the conversion of the α-amino group to a chloro group, forming 6-amino-2-chlorohexanoic acid in solution. This intermediate is typically not isolated.[1]
2. Cyclization to L-pipecolic Acid:
-
The acidic solution containing the 6-amino-2-chlorohexanoic acid is carefully neutralized and then made basic by the addition of a strong base, such as barium hydroxide or sodium hydroxide.
-
The mixture is then heated to reflux for several hours to induce intramolecular cyclization.[1]
-
If barium hydroxide is used, the excess can be precipitated as barium carbonate by bubbling carbon dioxide through the solution, followed by filtration.[1]
3. Product Isolation and Purification:
-
The resulting aqueous solution is acidified.
-
The solution is then concentrated under reduced pressure to a syrup.
-
Purification of L-pipecolic acid from this syrup can be challenging and may require techniques such as ion-exchange chromatography.
Another described chemical approach involves the protection of the α-amino group of L-lysine (e.g., by tosylation), followed by bromination of the ε-amino group via diazotization, and then cyclization with a strong base like sodium hydride (NaH) in an organic solvent like dimethylformamide (DMF). A reported yield for the cyclization of Nα-tosyl-L-lysine to N-tosyl-L-pipecolic acid is 45%.[3]
Quantitative Data
| Parameter | Value | Reference |
| Reported Yield (Cyclization of tosylated intermediate) | 45% | [3] |
Summary and Comparison of Methods
| Method | Key Features | Advantages | Disadvantages |
| Enzymatic (Lysine Cyclodeaminase) | Single-step enzymatic conversion. | High conversion yield (>90%), high stereospecificity, mild reaction conditions. | Requires enzyme production and purification. |
| Enzymatic (Two-Enzyme System) | Whole-cell biocatalysis. | Excellent enantiomeric purity (100% ee), can be integrated into a fermentation process. | Longer reaction times, potentially complex downstream processing. |
| Chemical Synthesis | Diazotization followed by cyclization. | Utilizes common laboratory reagents. | Lower reported yields, harsh reaction conditions, potential for racemization, difficult purification. |
Visualizations
Synthetic Pathways
Caption: Synthetic pathways for (S)-piperidine-2-carboxylic acid.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
- 1. Sciencemadness Discussion Board - The cyclisation of l-lysine to pipecolic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of L-Pipecolic Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Asymmetric Synthesis of Pipecolic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pipecolic acid and its derivatives are crucial chiral building blocks in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including immunosuppressants, anesthetics, and enzyme inhibitors.[1][2] Their synthesis in enantiomerically pure form is of paramount importance. These application notes provide an overview of key asymmetric strategies and detailed protocols for selected methods, aiding researchers in the synthesis of these valuable heterocyclic scaffolds.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of pipecolic acid derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials.
-
Catalytic Asymmetric Hydrogenation: This is a highly efficient, atom-economical method for the synthesis of chiral piperidines from prochiral pyridine precursors.[3][4] Transition metal complexes with chiral ligands are commonly employed.
-
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. N-Heterocyclic Carbenes (NHCs) and chiral Brønsted acids have been successfully used to construct chiral pipecolic acid precursors.[5][6]
-
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Lysine Cyclodeaminase (LCD), for instance, directly converts L-lysine to L-pipecolic acid, presenting a green and highly efficient synthetic route.[7][8][9]
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring.[1]
-
Auxiliary-Based Methods: A classical approach where a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation.
Methodologies and Experimental Protocols
This section details protocols for three distinct and powerful methods for synthesizing chiral pipecolic acid derivatives.
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
This method is highly effective for converting 2-substituted pyridines into the corresponding piperidines with high enantioselectivity. The key is the activation of the pyridine as a pyridinium salt, which enhances reactivity and prevents catalyst inhibition by the product.[3]
General Workflow:
Detailed Protocol:
-
Catalyst Preparation:
-
In a nitrogen-filled glove box, mix [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and the chiral ligand (R)-SynPhos (3.5 mg, 0.0055 mmol).
-
Add a 1:1 mixture of Toluene/CH₂Cl₂ (1.0 mL).
-
Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
-
Hydrogenation Reaction:
-
Place the pyridinium salt substrate (0.25 mmol) into a stainless steel autoclave.
-
Transfer the prepared catalyst solution to the autoclave via syringe.
-
Seal the autoclave, purge with H₂, and pressurize to 600 psi of H₂.
-
Stir the reaction at 28 °C for 20-24 hours.
-
-
Work-up and Purification:
-
After carefully venting the hydrogen, add a saturated aqueous solution of sodium carbonate to the reaction mixture.
-
Stir for 15-30 minutes to neutralize the acid and deprotect the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral piperidine.[3]
-
Data Summary:
| Substrate (2-Substituted Pyridinium Bromide) | Chiral Ligand | Yield (%) | ee (%) |
| Phenyl | (R)-SynPhos | 99 | 96 |
| 4-MeO-Ph | (R)-SynPhos | 99 | 96 |
| 4-F-Ph | (R)-SynPhos | 99 | 95 |
| 2-Naphthyl | (R)-SynPhos | 95 | 96 |
| Data adapted from the work of Zhou and colleagues.[3] |
Method 2: Organocatalytic Synthesis via NHC Catalysis
This protocol describes the direct functionalization of α,β-unsaturated esters at the γ-carbon using N-Heterocyclic Carbene (NHC) catalysis to form δ-lactams, which are direct precursors to substituted pipecolic acid derivatives.[5][6]
Reaction Pathway:
Detailed Protocol:
-
Reaction Setup:
-
To a vial, add the NHC precatalyst (0.02 mmol), the α,β-unsaturated ester (0.2 mmol), and the hydrazone (0.24 mmol).
-
Add the solvent (e.g., Toluene, 1.0 mL) and the base (e.g., DBU, 0.02 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the δ-lactam product.
-
-
Conversion to Pipecolic Acid Ester:
-
Dissolve the purified δ-lactam in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., LiAlH₄) at 0 °C and allow the reaction to proceed to completion.
-
Quench the reaction carefully and perform an aqueous work-up to isolate the pipecolic acid ester.
-
Data Summary:
| Unsaturated Ester (R¹) | Hydrazone (Ar) | Yield (%) | ee (%) |
| Cinnamyl | Phenyl | 91 | 90 |
| Cinnamyl | 4-Cl-Ph | 93 | 92 |
| Cinnamyl | 4-Me-Ph | 89 | 91 |
| Crotonyl | Phenyl | 85 | 88 |
| Data represents the formation of the δ-lactam precursor, adapted from the work of Chi and colleagues.[6] |
Method 3: Biocatalytic Synthesis using Lysine Cyclodeaminase (LCD)
This chemoenzymatic approach provides direct access to L-pipecolic acid from L-lysine. The method is environmentally benign, operates under mild aqueous conditions, and is highly specific.[7][9]
Enzymatic Transformation:
Detailed Protocol (Batch Reaction):
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve L-lysine in the buffer to a final concentration of 50 mM.
-
Add the cofactor NAD⁺ to a final concentration of 1 mM.
-
Initiate the reaction by adding a solution of purified Lysine Cyclodeaminase (e.g., e-SpLCD from Streptomyces pristinaespiralis).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of L-lysine to L-pipecolic acid over time (e.g., 2-4 hours) using HPLC or GC-MS analysis.
-
-
Product Isolation:
-
Once the reaction reaches completion (or desired conversion), terminate it by denaturing the enzyme (e.g., by heat treatment at 80 °C for 10 min or by adding acid).
-
Centrifuge the mixture to pellet the denatured protein.
-
The supernatant containing L-pipecolic acid can be used directly or further purified using ion-exchange chromatography.
-
Data Summary:
| Enzyme Source | Substrate Conc. | Conversion (%) | Time (h) |
| e-SpLCD (free enzyme) | 50 mM L-Lysine | >99 | 2 |
| e-SpLCD (immobilized) | 50 mM L-Lysine | >99 | 1.5 (in flow) |
| Data adapted from studies on Lysine Cyclodeaminase.[7][8] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and laboratory procedures should be followed. Reaction conditions may require optimization based on specific substrates and laboratory equipment.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic enantioselective γ-aminoalkylation of unsaturated ester: access to pipecolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-Piperidine-2-carboxylic Acid Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a non-proteinogenic cyclic amino acid that serves as a valuable building block in peptide synthesis.[1] Its hydrochloride salt is a stable and readily available form for incorporation into peptide chains. As a proline analog with an additional methylene group in its six-membered ring, the inclusion of (S)-piperidine-2-carboxylic acid can introduce unique conformational constraints on the peptide backbone. This property has been exploited in the design of peptidomimetics and pharmacologically active peptides, most notably as a proline substitute in the development of enzyme inhibitors.
One of the key applications of (S)-piperidine-2-carboxylic acid is in the synthesis of inhibitors for viral proteases, such as the Human Immunodeficiency Virus (HIV) protease.[2][3] Replacing proline with L-pipecolic acid at the scissile bond of a peptide substrate can convert it into a potent and selective inhibitor.[2][3] This application note provides detailed protocols for the incorporation of (S)-piperidine-2-carboxylic acid hydrochloride into a model nonapeptide inhibitor of HIV protease using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for purification and analysis.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Supplier | Grade | Purpose |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g | Solid support for C-terminal amide |
| Fmoc-L-amino acids | Various | Peptide synthesis grade | Building blocks for peptide chain |
| Fmoc-(S)-pipecolic acid-OH | Various | Peptide synthesis grade | Target non-proteinogenic amino acid |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade | Solvent for washing and reactions |
| Dichloromethane (DCM) | Various | Peptide synthesis grade | Solvent for washing and resin swelling |
| 20% (v/v) Piperidine in DMF | In-house preparation | - | Fmoc deprotection |
| HBTU | Various | Peptide synthesis grade | Coupling reagent |
| DIPEA | Various | Reagent grade | Base for coupling reaction |
| Cleavage Cocktail (TFA/TIS/H₂O) | In-house preparation | - | Cleavage from resin and deprotection |
| Diethyl ether | Various | ACS grade | Peptide precipitation |
Table 2: Quantitative Parameters for the Synthesis of H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH₂
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | General SPPS protocols[4] |
| Resin Substitution | ~0.5 mmol/g | General SPPS protocols |
| Fmoc-AA-OH Equivalents | 4 eq. | General SPPS protocols |
| HBTU Equivalents | 3.9 eq. | General SPPS protocols |
| DIPEA Equivalents | 8 eq. | General SPPS protocols |
| Coupling Time | 1-2 hours | General SPPS protocols[3] |
| Fmoc Deprotection Time | 15-30 minutes | [3] |
| Crude Peptide Yield | Variable (typically 70-90%) | Estimated from typical SPPS yields[5][6] |
| Purity after HPLC | >95% | Target purity for biological assays[5][6] |
| IC₅₀ (HIV-1 Protease) | ~1 µM | [2][3] |
| IC₅₀ (HIV-2 Protease) | ~1 µM | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH₂
This protocol details the manual synthesis of the target nonapeptide on a Rink Amide resin using a standard Fmoc/tBu strategy.
1. Resin Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1-2 hours at room temperature with occasional agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide-resin for the next coupling cycle.
4. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.
5. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Analysis of the Pipecolic Acid-Containing Peptide
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analyze the crude peptide to determine the retention time of the main product and the impurity profile.
3. Preparative HPLC:
-
Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase: Same as analytical HPLC.
-
Gradient: Optimize the gradient based on the analytical run to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide is often beneficial.
-
Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.
4. Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of a pipecolic acid-containing peptide.
Caption: Mechanism of action of the pipecolic acid-containing peptide as an HIV protease inhibitor.
References
- 1. scribd.com [scribd.com]
- 2. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Nα-Fmoc Deprotection in Solid-Phase Peptide Synthesis Using Piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its base-lability permits a mild and orthogonal deprotection strategy, which is crucial for synthesizing complex peptides while keeping acid-sensitive side-chain protecting groups and resin linkers intact.[1][2] The most common method for Fmoc group removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This critical step, repeated in each cycle of peptide chain elongation, liberates the N-terminal amine for the subsequent amino acid coupling.[1] This document provides a detailed protocol for efficient Fmoc deprotection using piperidine, covering the reaction mechanism, key parameters, potential side reactions, and monitoring methods.
Mechanism of Fmoc Deprotection The removal of the Fmoc group is a base-catalyzed β-elimination reaction that occurs in two primary steps:[2][3]
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[1][2]
-
β-Elimination: This abstraction forms a stabilized carbanion intermediate, which rapidly undergoes elimination. This process cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide (CO₂), and a reactive intermediate, dibenzofulvene (DBF).[1][2]
A crucial aspect of this process is the role of excess piperidine as a scavenger. The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected N-terminal amine, leading to irreversible chain termination.[1][4] Excess piperidine traps the DBF to form a stable DBF-piperidine adduct, preventing this side reaction.[1][2] This adduct has a strong UV absorbance, which is a useful feature for real-time monitoring of the deprotection reaction.[1][3]
Quantitative Data Summary
The efficiency of Fmoc deprotection is highly dependent on reaction conditions. The following table summarizes common parameters and their effects.
| Parameter | Value | Typical Reaction Time | Remarks |
| Piperidine Concentration | 20% (v/v) in DMF | 5-15 minutes (often as 2 steps, e.g., 1-3 min + 5-10 min) | The most common and standard condition for routine SPPS.[1][5][6] Provides a balance between reaction speed and minimizing side reactions. |
| 5-10% (v/v) in DMF | 10-30 minutes | Can be effective and may reduce base-mediated side reactions.[7][8] However, reaction times may need to be significantly extended, especially for difficult sequences.[7][8] | |
| 30-55% (v/v) in DMF | 10-20 minutes | Used for faster deprotection, but can increase the risk of side reactions like aspartimide formation and racemization.[9][10] | |
| Solvent | N,N-Dimethylformamide (DMF) | N/A | The most common solvent due to its excellent resin-swelling properties and ability to solubilize reagents.[1] Amine-free, high-purity DMF is essential to prevent premature deprotection.[1] |
| N-Methyl-2-pyrrolidone (NMP) | N/A | An alternative to DMF, sometimes used for sequences prone to aggregation.[10] | |
| Temperature | Room Temperature | N/A | Standard condition for Fmoc deprotection. |
| Elevated Temperature (e.g., up to 90°C) | < 10 minutes | Can be used to accelerate deprotection for difficult or aggregated sequences, often in automated, microwave-assisted synthesizers.[11] However, this significantly increases the risk of side reactions.[3] | |
| Special Cases | Aggregated or Sterically Hindered Sequences | >30 minutes, potentially up to 170 minutes | Sequences prone to β-sheet formation or those with bulky N-terminal residues can hinder piperidine access, requiring much longer deprotection times or alternative reagents like DBU.[1][4] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol outlines a standard two-step deprotection procedure for a peptide-resin.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. (Prepare fresh daily)
-
DMF, peptide synthesis grade
-
Reaction vessel with a sintered glass frit for filtration
-
Shaker or nitrogen bubbling apparatus for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1] After swelling, drain the DMF.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 10-15 minutes at room temperature to ensure complete Fmoc removal.[3] For standard sequences, the reaction is typically complete within this timeframe.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[1]
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[2]
-
The resin is now deprotected and ready for the next amino acid coupling step.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantification of Fmoc removal by measuring the absorbance of the DBF-piperidine adduct in the collected filtrate.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for dilution
-
Collected filtrate from the deprotection steps (from Protocol 1)
-
DMF, peptide synthesis grade (for blank and dilution)
Procedure:
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 2-4), collect all the piperidine/DMF filtrate into a single volumetric flask of known volume.
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed.[2] Further accurate dilution may be required to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3] Use fresh DMF as a blank to zero the instrument.
-
Measure Absorbance: Measure the absorbance (A) of the diluted solution.
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to determine the amount of Fmoc group cleaved.
-
A: Measured absorbance
-
ε: Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[2]
-
c: Concentration of the adduct (mol/L)
-
l: Path length of the cuvette (typically 1 cm)
-
-
Total Moles Calculation: Calculate the total moles of cleaved Fmoc by accounting for the total volume and any dilutions made. This value can be used to determine the initial loading of the resin or to monitor the efficiency of the synthesis at each step.
Visualizations
// Invisible nodes for alignment edge[style=invis]; Swell -> Deprotect1; Deprotect1 -> Deprotect2; Deprotect2 -> Wash; Wash -> Kaiser; Kaiser -> Ready; } end_dot
Figure 1: Experimental workflow for Fmoc deprotection in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Pipecolic Acid: A Versatile Chiral Intermediate in Pharmaceutical Synthesis
Introduction
L-pipecolic acid, a non-proteinogenic cyclic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its rigid piperidine scaffold and inherent chirality make it an invaluable starting material for the asymmetric synthesis of a wide array of bioactive molecules. This document provides an overview of the applications of L-pipecolic acid in the synthesis of pharmaceutical intermediates, with a focus on its role in the development of anesthetics, immunosuppressants, and antiviral agents. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Applications in Pharmaceutical Intermediates
L-pipecolic acid serves as a crucial precursor in the synthesis of several important drugs. Its piperidine ring is a common motif in many pharmacologically active compounds, contributing to their desired conformational rigidity and biological activity.
Anesthetics
A prominent application of L-pipecolic acid is in the synthesis of local anesthetics, most notably ropivacaine.[1][2] Ropivacaine is an amide-type local anesthetic with a favorable sensory and motor block profile and reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. The (S)-enantiomer of pipecolic acid is essential for the synthesis of the therapeutically active (S)-ropivacaine.[1]
Immunosuppressants
L-pipecolic acid is a key structural component of powerful immunosuppressive macrolide natural products such as rapamycin (sirolimus) and FK506 (tacrolimus).[3][4][5][6][7] These drugs are widely used to prevent organ transplant rejection and to treat autoimmune diseases. The pipecolate moiety is incorporated into the macrocyclic structure and is crucial for the interaction of these molecules with their intracellular protein targets, the FK506-binding proteins (FKBPs).[3][7]
Antiviral Agents
Derivatives of L-pipecolic acid have been investigated as potential inhibitors of viral proteases, which are essential enzymes for viral replication. For instance, novel proline- and pipecolic acid-based small molecules have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue and Zika viruses.[8]
Synthesis of L-Pipecolic Acid
Optically pure L-pipecolic acid can be obtained through several methods, including enzymatic synthesis and chemical resolution of racemic mixtures.
Enzymatic Synthesis
Enzymatic methods offer high enantioselectivity and are often considered greener alternatives to chemical synthesis. One common approach involves the use of lysine cyclodeaminase (LCD), which catalyzes the conversion of L-lysine to L-pipecolic acid.[7][9][10] Another enzymatic route utilizes L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis and analysis methods related to L-pipecolic acid and its derivatives.
Table 1: Enzymatic Synthesis of L-Pipecolic Acid
| Enzyme System | Substrate | Product Concentration | Molar Yield | Enantiomeric Excess (e.e.) | Reference |
| L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase | L-lysine | 27 g/L | 90% | 99.7% | [6] |
| Lysine cyclodeaminase (LCD) from Streptomyces pristinaespiralis | L-lysine | >90% conversion | - | Highly enantioselective | [9] |
| L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase | L-lysine | 3.9 g/L | - | 100% | [11] |
| Lysine cyclodeaminase (RapL) | L-lysine | - | - | Produces L-pipecolic acid | [3][4] |
Table 2: Chemical Synthesis and Resolution of Pipecolic Acid Derivatives
| Synthesis/Resolution Method | Starting Material | Product | Yield | Optical Purity | Reference |
| Resolution of DL-pipecolic acid with L- and D-tartaric acid | DL-pipecolic acid | L-pipecolic acid | - | >99.5% | [1] |
| Synthesis of L-N-pipecolylxylidide and conversion to L-ropivacaine | L-N-pipecolylxylidide | L-ropivacaine | 84% | >99.5% | [1] |
| Modified Strecker protocol for pipecolic acid derivatives | Tetrahydropyridines | Alkyl- and aryl-substituted pipecolic acids | Good to excellent | - | [12] |
| Resolution of racemic pipecolic-2-acid-2',6'-xylidide | Racemic xylidide | L-pipecolic-2-acid-2',6'-xylidide | - | >99.5% | [13] |
Table 3: Analytical Methods for L-Pipecolic Acid
| Analytical Method | Sample Matrix | Limit of Detection/Quantification | Key Findings | Reference |
| Chiral liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) | Plasma | 0.5-80 µmol/L (linear range) | Simple, rapid, and stereoselective method for L- and D-pipecolic acid. | [14] |
| Capillary electrophoresis with FMOC-Cl derivatization | - | - | Effective chiral separation of FMOC-DL-pipecolic acid enantiomers with a resolution value of 2.78. | [15] |
| High-performance liquid chromatography (HPLC) with precolumn ninhydrin derivatization | - | - | A method for the determination of pipecolic acid. | [16] |
| Gas chromatography-coupled mass spectrometry (GC-MS) | Plant tissue | - | Quantification of pipecolic acid in biological samples. | [17][18] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Pipecolic Acid from L-Lysine
This protocol is based on the method described by Muramatsu et al.[6]
Materials:
-
L-lysine
-
Glucose
-
NADP⁺
-
FAD
-
L-lysine α-oxidase (from Trichoderma viride)
-
Catalase
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Cell-free extract of E. coli co-expressing Δ¹-piperideine-2-carboxylate reductase and glucose dehydrogenase
Procedure:
-
Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP⁺ (0.11 mM), FAD (1 µM), L-lysine α-oxidase (3.0 U/ml), catalase (50 U/ml), and Tris-HCl buffer (100 mM, pH 7.5).
-
Add the cell-free extract (3.0 mg-protein/ml) to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Add L-lysine to the reaction mixture stepwise over the course of the reaction.
-
Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.
-
After a 17-hour reaction, the concentration of L-pipecolic acid is expected to reach approximately 27 g/L with a molar yield of 90%.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Chemical Resolution of DL-Pipecolic Acid
This protocol for obtaining optically pure L-pipecolic acid is adapted from a patented process.[1]
Materials:
-
DL-pipecolic acid
-
L-tartaric acid
-
D-tartaric acid
-
95% Ethanol
-
Water
Procedure: Step 1: Resolution with L-tartaric acid
-
In a suitable reaction vessel, add 200 g of DL-pipecolic acid to a mixture of 3000 mL of 95% ethanol and 200 mL of water at approximately 80°C.
-
Add 244 g of L-tartaric acid to the mixture and stir at 80°C for about an hour until a clear solution is obtained.
-
Allow the solution to stand at approximately 25°C for about 48 hours to allow for precipitation of the D-pipecolic acid-L-tartrate salt.
-
Filter the precipitate.
-
Reduce the volume of the filtrate by evaporation and allow it to stand at 25°C for another 24 hours to precipitate any remaining D-isomer salt.
-
Filter the solution again and evaporate the filtrate to dryness to obtain a residue enriched in L-pipecolic acid.
Step 2: Resolution with D-tartaric acid
-
Dissolve the residue from Step 1 in a mixture of 95% ethanol and water at 80°C.
-
Add D-tartaric acid to the solution and stir at 80°C for one hour.
-
Allow the solution to stand at 25°C for 48 hours to precipitate the L-pipecolic acid-D-tartrate salt.
-
Filter the precipitate.
-
The filtrate can be further processed to recover more product.
-
The collected solid is then treated to remove the tartaric acid, yielding optically pure L-pipecolic acid.
Protocol 3: Synthesis of L-N-Pipecolylxylidide (Intermediate for Ropivacaine)
This protocol is a generalized procedure based on descriptions for the synthesis of ropivacaine intermediates.[1][13]
Materials:
-
L-pipecolic acid hydrochloride
-
Acetyl chloride
-
Phosphorus pentachloride
-
2,6-xylidine
-
Acetone
-
N-methylpyrrolidone
Procedure: Step 1: Formation of L-pipecolic acid chloride hydrochloride
-
Suspend L-pipecolic acid hydrochloride in acetyl chloride.
-
Cool the suspension and slowly add phosphorus pentachloride while maintaining a low temperature (e.g., -30°C to 0°C).
-
Stir the reaction mixture for several hours at the low temperature.
-
The resulting L-pipecolic acid chloride hydrochloride can be used directly in the next step.
Step 2: Condensation with 2,6-xylidine
-
In a separate vessel, prepare a solution of 2,6-xylidine in a mixture of acetone and N-methylpyrrolidone.
-
Slowly add the L-pipecolic acid chloride hydrochloride from Step 1 to the 2,6-xylidine solution.
-
Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and process it to isolate the L-N-pipecolylxylidide. This typically involves extraction and crystallization.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of L-pipecolic acid.
Caption: Enzymatic biosynthesis of L-pipecolic acid from L-lysine.
Caption: Simplified workflow for the synthesis of ropivacaine from L-pipecolic acid.
References
- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 2. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]
- 11. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 14. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using d… [ouci.dntb.gov.ua]
- 17. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2-carboxylic acid, also known as pipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products. The stereochemistry at the C-2 position is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the efficient preparation of enantiomerically pure (R)- and (S)-piperidine-2-carboxylic acid is of significant interest in drug discovery and development. Enzymatic kinetic resolution has emerged as a powerful and green alternative to classical chemical resolution methods, offering high enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the two primary enzymatic strategies for the resolution of racemic piperidine-2-carboxylic acid: lipase-catalyzed resolution of its esters and amidase-catalyzed resolution of its amide .
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as the unreacted substrate). The efficiency of a kinetic resolution is typically described by the enantiomeric excess (ee) of the product and the remaining substrate, and the conversion rate of the reaction.
Two common approaches for the enzymatic resolution of racemic piperidine-2-carboxylic acid are:
-
Lipase-Catalyzed Hydrolysis/Transesterification of Esters: A racemic ester of piperidine-2-carboxylic acid is subjected to hydrolysis or transesterification catalyzed by a lipase. The lipase will selectively catalyze the reaction of one enantiomer, yielding the corresponding carboxylic acid (in hydrolysis) or a new ester (in transesterification) and leaving the unreacted ester enriched in the other enantiomer.
-
Amidase-Catalyzed Hydrolysis of Amides: A racemic amide of piperidine-2-carboxylic acid is hydrolyzed by an amidase. The enzyme selectively converts one enantiomer of the amide into the corresponding carboxylic acid, while the other enantiomer of the amide remains largely unreacted.
Lipase-Catalyzed Resolution of Racemic Ethyl Piperidine-2-carboxylate
This protocol describes a general procedure for the kinetic resolution of racemic ethyl piperidine-2-carboxylate using Candida antarctica lipase B (CALB), a versatile and commonly used lipase in biocatalysis.
Experimental Workflow: Lipase-Catalyzed Resolution
Application Notes and Protocols: (S)-Piperidine-2-carboxylic Acid as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is a chiral cyclic amino acid.[1][2] While it is a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules, its application as a resolving agent for the separation of enantiomers is less commonly documented. However, based on its chemical properties as a chiral acid, it holds potential for the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts. This document provides a detailed overview of the principles, a general protocol, and illustrative data for the use of (S)-piperidine-2-carboxylic acid as a resolving agent.
(S)-Piperidine-2-carboxylic acid is a white to light yellow crystalline powder with a melting point of approximately 272°C.[2] It is soluble in water and has a pKa of about 2.28 for the carboxylic acid group.[1][3] These properties are conducive to its use in diastereomeric salt resolution, where salt formation and selective crystallization are key steps.
Principle of Chiral Resolution
Chiral resolution using (S)-piperidine-2-carboxylic acid is based on the reaction of the chiral acid (the resolving agent) with a racemic mixture of a basic compound (e.g., an amine). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The general workflow involves:
-
Salt Formation: Reaction of the racemic base with (S)-piperidine-2-carboxylic acid in a suitable solvent to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: Selective crystallization of the less soluble diastereomeric salt from the solution.
-
Isolation: Separation of the crystallized salt by filtration.
-
Liberation of the Enantiomer: Treatment of the isolated diastereomeric salt with a base to regenerate the free amine, now in an enantiomerically enriched form.
-
Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the salt decomposition step for reuse.
Illustrative Application: Resolution of a Racemic Primary Amine
This section provides a hypothetical but plausible protocol for the resolution of a racemic primary amine using (S)-piperidine-2-carboxylic acid. The quantitative data presented is for illustrative purposes to demonstrate the potential efficacy of this method.
Data Presentation
Table 1: Illustrative Resolution of Racemic 1-Phenylethylamine with (S)-Piperidine-2-carboxylic Acid
| Entry | Solvent | Molar Ratio (Amine:Acid) | Temp (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| 1 | Ethanol | 1:1 | 25 | 42 | 95 | 94 |
| 2 | Methanol | 1:1 | 25 | 38 | 92 | 91 |
| 3 | Isopropanol | 1:1 | 25 | 45 | 97 | 96 |
| 4 | Acetone | 1:1 | 25 | 35 | 88 | 87 |
| 5 | Isopropanol | 1:0.5 | 25 | 30 | 98 | 97 |
Table 2: Physicochemical Properties of (S)-Piperidine-2-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Melting Point | 272 °C | [1][2] |
| pKa (Carboxylic Acid) | ~2.28 | [1][3] |
| Solubility | Soluble in water | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
(S)-Piperidine-2-carboxylic acid
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetone)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Polarimeter or chiral HPLC for determining enantiomeric excess
Procedure:
-
Diastereomeric Salt Formation: a. In a round-bottom flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., isopropanol) with gentle heating. b. In a separate flask, dissolve (S)-piperidine-2-carboxylic acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. e. Stir the resulting slurry for a predetermined time (e.g., 2-24 hours) to allow for complete crystallization.
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of the cold solvent. c. Dry the solid to a constant weight. d. Determine the diastereomeric excess (d.e.) of the salt by a suitable method (e.g., NMR spectroscopy).
-
Liberation of the Enantiomerically Enriched Amine: a. Suspend the diastereomeric salt in water. b. Add 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine. c. Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times. d. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched amine. f. Determine the enantiomeric excess (e.e.) of the amine using a polarimeter or chiral HPLC.
-
Recovery of the Resolving Agent: a. Acidify the aqueous layer from step 3c with 2 M HCl until the pH is acidic (pH < 2). b. If (S)-piperidine-2-carboxylic acid precipitates, it can be collected by filtration. Otherwise, the aqueous solution can be concentrated to recover the hydrochloride salt of the resolving agent.
Visualizations
Caption: Workflow for chiral resolution using (S)-piperidine-2-carboxylic acid.
Caption: Logical relationships in diastereomeric salt resolution.
Conclusion
While not a conventional choice, (S)-piperidine-2-carboxylic acid possesses the necessary chemical characteristics to serve as a resolving agent for racemic bases. The provided general protocol and illustrative data offer a starting point for researchers interested in exploring its potential in chiral separations. Successful resolution will depend on the specific substrate and the careful optimization of experimental conditions, particularly the choice of solvent and crystallization temperature. The principles outlined in this document provide a solid foundation for the development of specific resolution procedures tailored to the needs of drug development and chemical research.
References
Application Notes and Protocols for the Synthesis of Ropivacaine from L-Pipecolic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ropivacaine, a widely used local anesthetic, starting from L-pipecolic acid hydrochloride. The described methodology is based on established chemical transformations, including the formation of an amide linkage followed by N-alkylation. This document outlines the reaction pathway, experimental procedures, and presents key quantitative data to guide researchers in the successful synthesis and purification of the target compound.
Chemical Synthesis Pathway
The synthesis of ropivacaine from L-pipecolic acid hydrochloride is a two-step process. The first step involves the acylation of 2,6-dimethylaniline with the acid chloride derivative of L-pipecolic acid to form the intermediate (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The second step is the N-alkylation of this intermediate with an n-propyl halide to yield ropivacaine.
Caption: Synthetic pathway of Ropivacaine from L-Pipecolic Acid Hydrochloride.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of ropivacaine.
Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate)
This protocol describes the formation of the amide intermediate. One method involves the use of thionyl chloride for the formation of the acyl chloride in situ, followed by reaction with 2,6-dimethylaniline.[1][2] An alternative approach utilizing ultrasound irradiation has also been reported to proceed under milder conditions.[3]
Materials:
-
L-pipecolic acid hydrochloride
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
2,6-dimethylaniline (2,6-xylidine)
-
Toluene or other suitable organic solvent
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Formation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-pipecolic acid hydrochloride in toluene.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to 55°C for 1 hour to facilitate the formation of (S)-piperidine-2-carbonyl chloride hydrochloride.[1]
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline in a suitable solvent.
-
Cool the acyl chloride solution and slowly add the 2,6-dimethylaniline solution.
-
The reaction can be carried out at elevated temperatures (e.g., 58°C for 5 hours) to drive the reaction to completion.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of Ropivacaine (N-alkylation)
This protocol outlines the N-alkylation of the piperidine nitrogen to introduce the n-propyl group.
Materials:
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
n-propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Diisopropyl ether (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add n-propyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90°C and maintain for 2-10 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude ropivacaine base as a white solid.[1]
-
Filter the solid and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield pure ropivacaine base.[4]
Overall Workflow
The entire process from starting material to the final purified product can be visualized as a multi-step workflow involving reaction and purification stages.
Caption: Overall workflow for the preparation of Ropivacaine.
Quantitative Data Summary
The following tables summarize the quantitative data reported in various literature for the synthesis of ropivacaine and its intermediate.
Table 1: Reaction Conditions and Yields for the Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-pipecolic acid, SOCl₂, 2,6-dimethylaniline | Toluene | 55 (acylation), 58 (amidation) | 1 (acylation), 5 (amidation) | ~86 | [1] |
| L-pipecolic acid, SOCl₂, 2,6-dimethylaniline | - | 40 (ultrasound) | - | - | [3] |
Table 2: Reaction Conditions and Yields for the Synthesis of Ropivacaine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-pipecoloxylidide | n-propyl bromide, K₂CO₃ | DMF | 85-90 | 2 | 94.6 | [1] |
| (S)-pipecoloxylidide | n-propyl bromide, K₂CO₃ | DMF | 78 ± 2 | 2 | 95.0 | [1] |
| (S)-pipecoloxylidide | n-propyl bromide | THF | Reflux | 20-24 | 94 | [4] |
| (S)-pipecoloxylidide | 1-bromopropane | - | 50 (ultrasound) | 1 | - | [3] |
Table 3: Purity and Characterization of Ropivacaine
| Property | Value | Reference |
| HPLC Purity | 99.75% | [4] |
| HPLC Enantiomeric Purity | 99.54% | [4] |
| Total Yield (from L-2-pipecolic acid) | 67.5% | [3] |
| Specific Rotation [α]²⁵_D_ | -6.6° (c = 2, H₂O) | [3] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and scale of the synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 3. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 4. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: L-Pipecolic Acid Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of L-pipecolic acid. Our goal is to help you identify and resolve common impurities, ensuring the high purity required for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of L-pipecolic acid?
The primary impurity of concern is the unwanted D-enantiomer, D-pipecolic acid, especially in non-stereoselective chemical synthesis routes starting from DL-pipecolic acid. Other potential impurities include:
-
Unreacted starting materials: Such as L-lysine or DL-pipecolic acid.
-
Reagents and resolving agents: For example, residual tartaric acid used in chiral resolution.[1]
-
By-products: Arising from side reactions during synthesis, which can vary depending on the synthetic route. For instance, when using phosphorous pentachloride, acid fumes can be liberated.[1]
-
Solvents: Residual solvents used during the reaction or purification steps.
Q2: How can I determine the enantiomeric purity of my L-pipecolic acid sample?
Several analytical techniques can be employed to determine the enantiomeric purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid but provides high sensitivity and accuracy.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can directly analyze the enantiomers without derivatization.[4]
Q3: What are the main strategies for removing the D-pipecolic acid impurity?
The most common strategy is chiral resolution . This involves the use of a chiral resolving agent, such as D- or L-tartaric acid, to form diastereomeric salts with the racemic mixture of pipecolic acid.[1] These salts have different solubilities, allowing for their separation by fractional crystallization. One embodiment of this method involves a double resolution, first with one enantiomer of tartaric acid to remove the bulk of the unwanted isomer, followed by resolution with the other tartaric acid enantiomer to further purify the desired L-pipecolic acid.[1]
Enzymatic methods can also be employed for resolution or for the direct enantioselective synthesis of L-pipecolic acid from L-lysine, which can yield high enantiomeric purity.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Purity After Chiral Resolution
Problem: The enantiomeric excess (e.e.) of L-pipecolic acid is below the desired specification after performing a chiral resolution with tartaric acid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Crystallization | Ensure the solution is allowed to stand for a sufficient amount of time at the specified temperature to allow for complete precipitation of the diastereomeric salt.[1] Consider extending the crystallization time or slowly cooling the solution. |
| Incorrect Solvent System | The choice and ratio of solvents are critical for effective separation. The water content in alcohol-based solvent systems can significantly impact yield and purity.[1] Re-evaluate the solvent composition based on established protocols. |
| Suboptimal Temperature Control | The temperature during crystallization directly affects the solubility of the diastereomeric salts and, consequently, the optical purity.[1] Precisely control the temperature throughout the crystallization process. |
| Insufficient Purity of Resolving Agent | The purity of the tartaric acid used will impact the efficiency of the resolution. Use a high-purity grade of D- or L-tartaric acid. |
| Single Resolution Insufficient | For very high purity requirements, a single resolution step may not be enough. Consider performing a second resolution step with the opposite enantiomer of the resolving agent.[1] |
Issue 2: Low Yield of L-Pipecolic Acid After Purification
Problem: The overall yield of purified L-pipecolic acid is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Losses During Filtration and Washing | Minimize the volume of cold solvent used for washing the precipitated salt to avoid dissolving the product. Ensure the filtration setup is efficient to recover all the solid material. |
| Co-precipitation of Both Diastereomers | If the crystallization conditions (e.g., cooling rate, solvent composition) are not optimal, both diastereomeric salts may precipitate, reducing the yield of the desired enantiomer. Optimize the crystallization protocol. |
| Degradation During Synthesis | Certain reagents and high temperatures can lead to product degradation. For example, using phosphorous pentachloride at elevated temperatures can lead to lower yields.[1] If applicable, consider milder reaction conditions or alternative reagents. |
| Inefficient Extraction from Bioconversion Mixture | When recovering from an enzymatic synthesis, the extraction method is crucial. Liquid-liquid extraction with a suitable solvent like methyl ethyl ketone (MEK) should be optimized for pH, temperature, and solvent-to-aqueous ratio to maximize recovery.[5] |
Experimental Protocols
Protocol 1: Chiral Resolution of DL-Pipecolic Acid using Tartaric Acid
This protocol is based on the principle of forming diastereomeric salts with differing solubilities.[1]
Materials:
-
DL-Pipecolic acid
-
L-Tartaric acid
-
D-Tartaric acid
-
95% Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle with stirring
-
Filtration apparatus
Procedure:
-
First Resolution (Removal of D-isomer): a. In a suitable flask, dissolve DL-pipecolic acid in a mixture of 95% ethanol and water (e.g., 15:1 v/v) by heating to approximately 80°C with stirring. b. Add an equimolar amount of L-tartaric acid and continue stirring until a clear solution is obtained. c. Allow the solution to cool slowly to room temperature (e.g., 25°C) and let it stand for 48 hours to allow for the precipitation of the D-pipecolic acid-L-tartrate salt. d. Filter the solid and wash it with a small amount of cold 95% ethanol. The filtrate contains the enriched L-pipecolic acid.
-
Isolation of Enriched L-Pipecolic Acid: a. Reduce the volume of the filtrate by evaporation under reduced pressure. b. Allow the concentrated solution to stand at room temperature for 24 hours to crystallize the L-pipecolic acid-L-tartrate salt. c. Isolate the crystals by filtration.
-
Second Resolution (Purification of L-isomer): a. Dissolve the L-pipecolic acid-L-tartrate salt obtained in the previous step in a minimal amount of hot water. b. Add an equimolar amount of D-tartaric acid. c. Follow a similar crystallization and filtration procedure as in step 1 to precipitate and isolate the highly pure L-pipecolic acid-D-tartrate salt.
-
Liberation of Free L-Pipecolic Acid: a. Dissolve the purified diastereomeric salt in water. b. Pass the solution through a suitable ion-exchange resin to remove the tartaric acid. c. Elute the L-pipecolic acid and concentrate the eluate to obtain the purified product.
Protocol 2: Analysis of Enantiomeric Purity by GC-MS
This protocol provides a general workflow for determining the enantiomeric purity of L-pipecolic acid using GC-MS after derivatization.[2][3]
Materials:
-
L-pipecolic acid sample
-
Internal standard (e.g., norvaline)
-
Propyl chloroformate
-
Sodium hydroxide solution
-
Organic solvent (e.g., chloroform)
-
GC-MS system with a suitable chiral column
Procedure:
-
Sample Preparation: a. Accurately weigh a small amount of the L-pipecolic acid sample and dissolve it in a known volume of deionized water. b. Add a known amount of the internal standard.
-
Derivatization: a. In a reaction vial, mix the sample solution with a sodium hydroxide solution. b. Add propyl chloroformate and an organic solvent. c. Vortex the mixture vigorously for a specified time (e.g., 1 minute) to allow for the derivatization of the amino and carboxyl groups. d. Centrifuge to separate the phases and collect the organic layer containing the derivatized analytes.
-
GC-MS Analysis: a. Inject an aliquot of the organic layer into the GC-MS system. b. Use a temperature program that allows for the separation of the derivatized D- and L-pipecolic acid enantiomers on the chiral column. c. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for sensitive and specific detection of the target ions for pipecolic acid and the internal standard.
-
Data Analysis: a. Integrate the peak areas for the D- and L-pipecolic acid enantiomers. b. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (Area_L - Area_D) / (Area_L + Area_D) * 100.
Data Presentation
Table 1: Expected Purity Levels with Different Purification Strategies
| Purification Method | Typical Enantiomeric Purity | Reference |
| Single Chiral Resolution | ~90% | [1] |
| Double Chiral Resolution | >99% | [1] |
| Enzymatic Conversion from L-Lysine | up to 100% | [1] |
| Liquid-Liquid Extraction (from bioconversion) | Purity of 93.1% with a 22.8% yield has been reported | [5] |
Visualizations
Caption: Workflow for the purification and analysis of L-pipecolic acid.
Caption: Troubleshooting logic for low enantiomeric purity.
References
- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Recovery of L-pipecolic Acid from L-lysine Bioconversion Mixture by Liquid-liquid Extraction - ProQuest [proquest.com]
Technical Support Center: (S)-Piperidine-2-Carboxylic Acid Production Scale-Up
This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the scale-up of (S)-piperidine-2-carboxylic acid (also known as L-Pipecolinic Acid) production. This document provides troubleshooting advice and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for (S)-piperidine-2-carboxylic acid suitable for large-scale production?
A1: Several routes are employed, with the choice depending on factors like cost, desired purity, and available equipment. Key industrial strategies include:
-
Catalytic Hydrogenation of Pyridine Precursors: This is a common approach involving the reduction of 2-picolinic acid or its derivatives.[1] Catalysts like palladium-on-carbon (Pd/C), rhodium, and iridium complexes are often used.[2][3][4] While effective, this method requires careful management of high-pressure hydrogen and catalyst selection to avoid poisoning and ensure chemoselectivity.[3][5]
-
Biocatalytic Synthesis from L-Lysine: This route mimics the natural biosynthetic pathway and is gaining traction due to its high stereoselectivity and sustainability.[6][7] It typically involves enzymes like lysine cyclodeaminase or a multi-enzyme cascade to convert L-lysine into the target molecule.[6][8]
-
Chemical Resolution of a Racemic Mixture: This involves synthesizing racemic pipecolic acid and then separating the desired (S)-enantiomer using a chiral resolving agent, such as L-tartaric acid.[9] This method can be effective but adds steps and generates waste from the unwanted enantiomer.
Q2: What are the most common challenges when scaling up chemical synthesis routes like hydrogenation?
A2: Transitioning from lab to production scale introduces significant challenges:
-
Heat Transfer: Exothermic hydrogenation reactions that are easily managed in the lab can lead to dangerous temperature spikes and side reactions in large reactors due to a lower surface-area-to-volume ratio.[10]
-
Mass Transfer & Mixing: Inefficient mixing in large vessels can cause localized concentration gradients, leading to incomplete reactions and the formation of impurities.[10] High pressure and temperature are often required to saturate the aromatic ring, which poses equipment challenges.[11]
-
Catalyst Management: Homogeneous catalysts can be difficult to separate from the product at scale.[4] Heterogeneous catalysts can suffer from deactivation (poisoning) by the nitrogen-containing substrate, and their recovery and reuse are critical for cost-effectiveness.[3]
-
Cost and Safety: The use of expensive precious metal catalysts and high-pressure hydrogen gas introduces significant cost and safety considerations at an industrial scale.[11][12]
Q3: What are the key hurdles in scaling up biocatalytic production?
A3: Biocatalytic routes present a unique set of scale-up challenges:
-
Enzyme Stability: Enzymes operate within narrow temperature and pH ranges. Maintaining these optimal conditions in a large bioreactor can be difficult.[13]
-
Substrate and Product Inhibition: High concentrations of the starting material (L-lysine) or the product ((S)-piperidine-2-carboxylic acid) can inhibit enzyme activity, slowing down or stalling the reaction.[13]
-
Cofactor Recycling: Many enzymatic reactions require cofactors (e.g., NAD+/NADH), which are expensive. Efficient in-situ recycling is crucial for economic viability.[8]
-
Downstream Processing: Separating the product from enzymes, biomass, and media components can be more complex than in traditional chemical synthesis, often requiring specialized purification techniques.[6]
Q4: How does the purification strategy need to change from lab to production scale?
A4: Purification is often a major bottleneck in scale-up.
-
Chromatography: While flash chromatography is common in the lab, it is generally not economically viable for large-scale production due to high solvent consumption and low throughput.[12][14]
-
Crystallization and Precipitation: These are preferred methods for industrial-scale purification. However, developing a robust crystallization process requires significant optimization of solvent systems, temperature profiles, and seeding strategies.[9][15]
-
Acid-Base Extraction: This can be an effective technique for isolating the amphoteric product from neutral or basic impurities but requires large volumes of solvents and aqueous solutions.[16]
Section 2: Troubleshooting Guides
Issue 1: Low or Inconsistent Yield Upon Scale-Up
-
Symptoms: Reaction yield drops significantly compared to lab results; batch-to-batch variability increases.
-
Potential Causes:
-
Inefficient Heat Transfer: Localized "hot spots" in an exothermic reaction are causing product or reagent degradation.[10]
-
Poor Mixing: Inadequate agitation leads to non-uniform reaction conditions and incomplete conversion.[10]
-
Catalyst Deactivation (Chemical): The catalyst is being poisoned or is not staying suspended in the reaction mixture.[5]
-
Enzyme Inhibition (Biocatalytic): Product or substrate concentration has reached an inhibitory level in the bioreactor.[13]
-
-
Solutions:
-
Improve Thermal Management: Use a reactor with a high-efficiency cooling jacket and control the addition rate of reagents to manage the exotherm.[10]
-
Optimize Mixing: Re-evaluate the impeller design and agitation speed to ensure homogeneity. For hydrogenations, ensure efficient gas-liquid mixing.
-
Re-evaluate Catalyst System: Switch to a more robust heterogeneous catalyst. In flow chemistry setups, a packed-bed reactor can mitigate mixing and catalyst separation issues.[8][11]
-
Implement Fed-Batch or Continuous Flow (Biocatalytic): For biocatalysis, a fed-batch strategy can maintain substrate and product concentrations below inhibitory levels. A continuous flow reactor can remove the product as it is formed.[17]
-
Issue 2: Increased Impurity Profile at Scale
-
Symptoms: New or significantly higher levels of byproducts are detected by HPLC analysis in production batches.
-
Potential Causes:
-
Side Reactions: Higher temperatures or longer reaction times at scale are promoting alternative reaction pathways.[5]
-
Over-alkylation/Reaction: In syntheses involving alkylation, poor mixing can lead to localized excesses of the alkylating agent, causing the formation of quaternary salts.[10]
-
Incomplete Hydrogenation: In catalytic reductions, insufficient hydrogen pressure or catalyst activity can lead to partially saturated intermediates like di- or tetrahydropyridines.[11]
-
-
Solutions:
-
Stricter Parameter Control: Tightly control temperature and reaction time. Monitor the reaction closely to stop it once the desired conversion is reached.[5]
-
Controlled Reagent Addition: Add reactive agents slowly and sub-surface to ensure rapid dispersion and minimize localized high concentrations.[10]
-
Optimize Hydrogenation Conditions: Increase hydrogen pressure or catalyst loading. Ensure the catalyst is appropriate for the substrate and not prone to deactivation.[11] A flow reactor can provide better control over pressure and temperature.[11]
-
Issue 3: Purification and Isolation Failures
-
Symptoms: The product fails to crystallize, oils out of solution, or shows poor purity after isolation.
-
Potential Causes:
-
Different Impurity Profile: The impurities present at scale may act as crystallization inhibitors.
-
Solvent and Temperature Issues: The solubility curve of the product may differ in the presence of new impurities, making the lab-scale crystallization protocol ineffective.
-
pH Control: For a zwitterionic compound like (S)-piperidine-2-carboxylic acid, precise pH control is critical for successful precipitation.
-
-
Solutions:
-
Characterize Impurities: Identify the main impurities using LC-MS or NMR to understand how they might interfere with purification.[16]
-
Re-develop Crystallization Protocol: Screen various solvent/anti-solvent systems and develop a controlled cooling profile. Seeding the crystallization can be critical for reproducibility at scale.
-
Implement pH-Controlled Precipitation: Carefully control the pH during workup to find the isoelectric point where the product has minimal solubility, allowing for selective precipitation.
-
Consider Salt Formation: Purifying the product as a salt (e.g., hydrochloride) can sometimes lead to a more robust and crystalline solid that is easier to handle and purify.[9][18]
-
Section 3: Data Presentation & Protocols
Quantitative Data Summary
Table 1: Comparison of Key Parameters in Lab vs. Production Scale
| Parameter | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale for Change & Key Considerations |
|---|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio; efficient dissipation via bath. | Low surface-area-to-volume ratio; risk of localized hot spots. | Requires reactor with a cooling jacket and controlled reagent addition to manage exotherms.[10] |
| Mixing | Magnetic stirrer often sufficient. | Mechanical overhead stirrer required. | Impeller design and agitation speed are critical for maintaining homogeneity and, in hydrogenations, gas dispersion.[10] |
| Reaction Time | Often shorter due to efficient heat and mass transfer. | May need to be extended to ensure complete conversion, or could be shorter in optimized systems. | Monitor reaction progress closely; do not assume lab-scale times will translate directly.[5] |
| Purification | Flash chromatography is common. | Crystallization, precipitation, or salt formation are preferred. | Chromatography is not cost-effective at scale. Purification must be designed for throughput and robustness.[12][15] |
Table 2: Example Performance Data for Biocatalytic Systems This table illustrates typical data for a bienzymatic system for producing L-pipecolic acid, highlighting key performance indicators for scale-up.
| Parameter | Batch Reactor | Continuous Flow (Packed-Bed Reactor) | Significance for Scale-Up |
|---|---|---|---|
| Molar Conversion | >99%[17] | >99%[17] | Demonstrates the intrinsic efficiency of the enzyme system. |
| Reaction Time | Several hours | 30-minute residence time[17] | Flow chemistry dramatically increases productivity by reducing reaction time. |
| Productivity | N/A | Up to 2.5 g L⁻¹ h⁻¹[8] | Space-time yield is a critical metric for assessing the economic viability of a continuous process. |
| Cofactor Requirement | Catalytic amount (free)[8] | Can be co-immobilized with enzymes | Immobilizing the cofactor improves its stability and retention, reducing process costs. |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Synthesis in a Packed-Bed Reactor (PBR)
This protocol is based on a cell-free enzymatic approach, which is advantageous for scale-up as it simplifies downstream processing.
-
Enzyme Immobilization: Co-immobilize the required enzymes (e.g., lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase) onto a solid support (e.g., epoxy resin beads) following the manufacturer's protocol. This allows for catalyst reuse and is ideal for a flow setup.[8]
-
Reactor Setup: Pack the immobilized enzymes into a column to create a packed-bed reactor (PBR). Connect the PBR to a pump capable of delivering a consistent flow rate.
-
Substrate Preparation: Prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 8.0) containing the substrate (e.g., 10 mM L-lysine) and a catalytic amount of the necessary cofactor (e.g., NAD+), if not co-immobilized.[8]
-
Reaction Execution:
-
Equilibrate the PBR by pumping the buffer solution through it.
-
Pump the substrate solution through the PBR at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).[17] Maintain the reactor at the optimal temperature for the enzymes (e.g., 37°C).
-
-
Downstream Processing:
-
The product solution exiting the reactor is collected.
-
A "catch-and-release" strategy can be used for purification, where the product is captured on an ion-exchange column and then eluted, separating it from the cofactor and any unreacted substrate.[8]
-
The purified product can then be isolated by crystallization or lyophilization.
-
Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Precursor
Safety Warning: High-pressure hydrogenation is hazardous and must be performed in specialized equipment by trained personnel using appropriate safety precautions.[4]
-
Reactor Charging: In a high-pressure reactor (autoclave), charge the pyridine substrate (e.g., 2-picolinic acid), a suitable solvent (e.g., methanol or water), and the heterogeneous catalyst (e.g., 5-10% Pd/C or Rh₂O₃).[2][4]
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-80 bar).[4][11] Begin agitation and heat the reaction to the desired temperature (e.g., 40-80°C).[4][11]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-Up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor again with an inert gas.
-
Remove the catalyst by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric and should be handled wet.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: The crude (S)-piperidine-2-carboxylic acid can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[9]
Section 4: Visualizations
Logical and Experimental Workflows
Caption: General workflow for scaling up chemical production.
Caption: Troubleshooting logic for diagnosing low yield issues.
Caption: Key steps in a modern biocatalytic production process.
References
- 1. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 2. L(-)-Pipecolinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]
- 9. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. thalesnano.com [thalesnano.com]
- 12. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pipecolic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of pipecolic acid derivatives.
Troubleshooting Guide
Q1: My reaction to synthesize pipecolic acid derivatives is resulting in a low yield. What are the critical parameters to optimize?
Low yields in the synthesis of pipecolic acid derivatives can often be attributed to several key factors related to reaction conditions and reagents. Careful optimization of these parameters is crucial for improving the outcome of your synthesis.
Key Areas for Investigation:
-
Reaction Conditions: The synthesis of pipecolic acid derivatives can be highly sensitive to the reaction environment. For instance, in a modified Strecker protocol, the addition of trimethylsilyl cyanide (TMSCN) to tetrahydropyridines proceeds rapidly, leading to α-amino nitriles in excellent yields, often without the need for further purification.[1] In contrast, some classical chemical syntheses may involve multiple steps with protection and deprotection, which can negatively impact the overall yield.
-
Starting Materials: The purity and stability of your starting materials are paramount. For example, when using cyclic imines as precursors, their stability and substitution pattern can influence the reaction efficiency.[2] Ensure that all starting materials are of high purity and are handled under appropriate conditions to prevent degradation.
-
Reagents and Catalysts: The choice and handling of reagents and catalysts are critical. In enzymatic syntheses, the activity of the enzymes used, such as lysine cyclodeaminase (RapL), is a key factor.[3] For chemical syntheses, the nature of the reagents, such as the use of a base like triethylamine to liberate a free amine from its hydrochloride salt, can significantly affect the reaction.[4]
-
pH Control: The pH of the reaction mixture can be a critical parameter, especially in reactions involving amino acids or amine hydrochlorides. For reactions with amino acids, a pH of around 9.5 may be optimal.[4] If the reaction medium is too acidic, the amine can be protonated, rendering it non-nucleophilic. Conversely, a highly basic medium (pH > 10) may lead to the decomposition of the starting material.[4]
-
Work-up Procedure: The product isolation and purification process can be a significant source of yield loss. Incomplete precipitation of the product or losses during filtration and washing can substantially reduce the isolated yield.[4] It is important to ensure that the precipitation is complete and to handle the solid product with care during isolation.
A logical approach to troubleshooting low yields is to systematically evaluate each of these factors. Below is a workflow diagram to guide your optimization process.
Frequently Asked Questions (FAQs)
Q2: What are some common synthetic routes for pipecolic acid derivatives, and what are their typical yields?
Several synthetic routes are available for producing pipecolic acid and its derivatives, each with its own advantages and typical yield ranges.
-
Modified Strecker Protocol: This method involves the addition of trimethylsilyl cyanide (TMSCN) to various tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles. This approach can provide the corresponding amino acids in good to excellent yields.[1]
-
Multicomponent Reactions: A straightforward approach utilizes a multicomponent reaction starting from cyclic imines. This method can produce protected amino acids in high yields and with notable diastereoselectivity when chiral imines are used.[2]
-
Biocatalytic Synthesis: Cell-free enzymatic systems offer a green alternative to traditional chemical synthesis. For instance, a system combining a transaminase and a pyrroline-5-carboxylate reductase has been developed, achieving 60% conversion at a 50 mM scale.[5] Another redox-neutral system using a lysine-6-dehydrogenase and a pyrroline-5-carboxylate reductase showed complete conversion at 10 and 50 mM substrate concentrations within 24 hours.[5]
-
Synthesis from Aziridines: Chiral aziridines can serve as precursors for the synthesis of pipecolic acid derivatives through ring-opening reactions.[6]
| Synthetic Route | Key Reagents/Enzymes | Typical Yield/Conversion | Reference |
| Modified Strecker Protocol | Tetrahydropyridines, TMSCN | Good to Excellent | [1] |
| Multicomponent Reaction | Cyclic imines | High | [2] |
| Biocatalytic (Transaminase/Reductase) | Transaminase, Pyrroline-5-carboxylate reductase | 60% conversion (50 mM scale) | [5] |
| Biocatalytic (Dehydrogenase/Reductase) | Lysine-6-dehydrogenase, Pyrroline-5-carboxylate reductase | >99% conversion (up to 50 mM) | [5] |
Q3: How can I monitor the progress of my pipecolic acid derivative synthesis and characterize the product?
Effective reaction monitoring and product characterization are essential for optimizing your synthesis and confirming the identity and purity of your final compound.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a common technique for monitoring the progress of organic reactions.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
-
Product Characterization and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and reliable method for the quantification of pipecolic acid.[7] The analysis often requires a derivatization step to increase the volatility of the analyte. Common derivatizing agents include propyl chloroformate or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and quantification of pipecolic acid and its derivatives. Derivatization with reagents like phenyl isothiocyanate (PITC) may be necessary for detection.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the synthesized derivative.[3]
-
Q4: I am working with a biological system. What is the biosynthetic pathway of pipecolic acid?
In biological systems such as plants, pipecolic acid is a key regulator of systemic acquired resistance (SAR), a form of inducible immunity. It is synthesized from L-lysine.
The biosynthesis of pipecolic acid in Arabidopsis thaliana involves the following key steps:
-
The aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1) converts L-lysine to ε-amino-α-keto caproic acid.[8][10]
-
This intermediate then cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).[8][11]
-
The reductase SARD4 (SAR-DEFICIENT4) then converts P2C to pipecolic acid.[10][11]
This pathway is crucial for the accumulation of pipecolic acid in both local and distal tissues upon pathogen infection, which in turn helps to orchestrate the plant's defense response.[11][12]
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Pipecolic Acid
This protocol describes a general method for the quantification of pipecolic acid in biological samples using GC-MS with derivatization.
-
Sample Preparation and Extraction:
-
Derivatization (Propyl Chloroformate Method):
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[7]
-
Use a temperature program to separate the analytes.
-
The eluent is introduced into a mass spectrometer for detection and quantification, often in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8]
-
References
- 1. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 10. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
alternative methods for the synthesis of enantiomerically pure pipecolic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative methods in the synthesis of enantiomerically pure pipecolic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of enantiomerically pure pipecolic acid, categorized by the synthetic method.
Biocatalytic Synthesis from L-Lysine
Q1: My enzymatic conversion of L-lysine to L-pipecolic acid has a low yield. What are the potential causes and solutions?
A1: Low yields in the biocatalytic conversion of L-lysine can stem from several factors related to enzyme activity and reaction conditions.
-
Enzyme Inactivation: The enzyme, such as lysine cyclodeaminase (LCD), may be inactive or have low specific activity. Ensure the enzyme is properly expressed, purified (if applicable), and stored under appropriate conditions. For whole-cell biocatalysts, optimize induction conditions (e.g., IPTG concentration, temperature) to maximize active enzyme expression.
-
Cofactor Imbalance: The reaction catalyzed by LCD requires NAD⁺ for the initial oxidation and produces NADH in the subsequent reduction.[1] An imbalance in the NAD⁺/NADH ratio can limit the reaction rate. While the reaction is redox-neutral overall, an initial catalytic amount of NAD⁺ is crucial.[1] For whole-cell systems, ensure the cellular machinery for cofactor regeneration is active. In cell-free systems, consider adding a cofactor regeneration system, such as glucose dehydrogenase (GDH), if the reaction stalls.[2]
-
Substrate/Product Inhibition: High concentrations of the substrate (L-lysine) or the product (L-pipecolic acid) can inhibit enzyme activity. Try a fed-batch approach for the substrate addition to maintain a lower, optimal concentration. If product inhibition is suspected, consider in-situ product removal strategies.
-
Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the specific enzyme being used. For instance, some LCDs have optimal activity at a pH of around 7.0-7.4 and temperatures up to 70°C, though stability may be lower at elevated temperatures.[2]
-
Oxygen Limitation (for oxidases): If your system uses an L-lysine α-oxidase, ensure adequate aeration of the reaction mixture, as oxygen is a substrate.
Q2: I am observing incomplete conversion in my whole-cell biocatalysis. How can I improve this?
A2: Incomplete conversion in whole-cell systems is a common issue that can be addressed by optimizing several parameters.
-
Cell Permeability: The transport of L-lysine into the cells and L-pipecolic acid out of the cells can be a rate-limiting step. Consider the co-expression of a lysine permease (LysP) to enhance substrate uptake.
-
Plasmid Stability and Gene Expression: Ensure the expression vector is stable and that the gene of interest is being consistently expressed. Introducing multiple copies of the gene can sometimes boost productivity.
-
Culture and Reaction Conditions: Optimize culture conditions (media composition, temperature, pH) for both cell growth and enzyme activity. Sometimes, separating the growth phase from the production phase (e.g., by changing the temperature or media) can improve yields. For the biotransformation step, ensure the cell density is optimal.
Chiral Auxiliary-Based Synthesis (e.g., using Oppolzer's Sultam)
Q1: I am getting a low diastereomeric ratio (d.r.) in the alkylation of the chiral glycine equivalent. What should I check?
A1: Achieving high diastereoselectivity is critical in chiral auxiliary-based methods. Several factors can influence the stereochemical outcome.
-
Enolate Geometry: The formation of a specific enolate geometry (typically the Z-enolate) is often crucial for high diastereoselectivity. This is influenced by the choice of base and the deprotonation conditions.
-
Base: Use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to favor the formation of the kinetic enolate. Ensure the base is of high quality and accurately titrated.
-
Temperature: Perform the deprotonation at a low temperature (typically -78 °C) to ensure kinetic control.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent. Ensure it is sufficiently dry, as water will quench the enolate.
-
-
Alkylation Conditions:
-
Temperature: Add the electrophile (e.g., 1,4-dibromobutane) at low temperature (-78 °C) and allow the reaction to proceed at that temperature. Letting the reaction warm up prematurely can lead to decreased selectivity.
-
Electrophile: Ensure the electrophile is pure and added slowly to the enolate solution.
-
-
Chelation Control: The chiral auxiliary, such as an oxazolidinone or Oppolzer's sultam, directs the stereochemistry through the formation of a rigid, chelated intermediate with the lithium or sodium cation. Ensure that no other coordinating species are present that could disrupt this chelation.
Q2: I am having difficulty removing the chiral auxiliary without causing epimerization or decomposition of my product. What are the best practices?
A2: The cleavage of the chiral auxiliary is a critical step where the newly formed stereocenter can be compromised.
-
Choice of Cleavage Method: The method of removal depends on the auxiliary and the desired product.
-
Hydrolytic Cleavage: For oxazolidinone auxiliaries, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method to yield the carboxylic acid. For sultams, acidic hydrolysis (e.g., with HCl) is often used.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave the auxiliary and directly yield the corresponding amino alcohol.
-
-
Reaction Conditions: Perform the cleavage at low temperatures if possible to minimize the risk of epimerization at the α-carbon. The reaction should be carefully monitored and quenched as soon as the starting material is consumed.
-
Purification: The recovered chiral auxiliary can often be purified and reused. The product should be carefully purified to remove any residual auxiliary and byproducts from the cleavage reaction.
Catalytic Asymmetric Hydrogenation
Q1: The enantiomeric excess (ee) of my pipecolic acid derivative from catalytic asymmetric hydrogenation is low. How can I improve it?
A1: Low enantioselectivity in asymmetric hydrogenation can be attributed to the catalyst, substrate, or reaction conditions.
-
Catalyst Selection: The choice of the chiral ligand is paramount. For the hydrogenation of cyclic imines or enamines, ligands such as BINAP, DuanPhos, or chiral phosphine-oxazolines are often used with rhodium or iridium catalysts.[3][4] The optimal ligand-metal combination is highly substrate-dependent, so screening a variety of catalysts may be necessary.
-
Catalyst Purity and Activation: Ensure the catalyst and precatalyst are pure and handled under an inert atmosphere to prevent deactivation. Some catalysts require an activation procedure before use.
-
Substrate Quality: Impurities in the substrate can act as catalyst poisons. Ensure the precursor to the hydrogenation is of high purity.
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence both the reaction rate and the enantioselectivity. This parameter often needs to be optimized for each specific substrate-catalyst system.
-
Solvent and Temperature: The solvent can affect the solubility of the substrate and catalyst, as well as the conformation of the catalytic complex. Temperature also plays a crucial role in the enantioselectivity; lower temperatures often lead to higher ee.
-
Additives: In some cases, additives can improve the performance of the catalyst.
Q2: My asymmetric hydrogenation reaction is very slow or stalls completely. What could be the problem?
A2: A sluggish or stalled hydrogenation reaction often points to catalyst inhibition or deactivation.
-
Catalyst Poisoning: The catalyst can be poisoned by a variety of functional groups or impurities. Common poisons include sulfur compounds, and in some cases, coordinating groups on the substrate itself (like a basic nitrogen atom) can inhibit the catalyst. For substrates with strongly coordinating groups like a pyridine ring, it may be necessary to use a derivative where the coordinating ability is reduced.
-
Inadequate Mixing: Ensure efficient stirring to overcome mass transfer limitations of hydrogen gas into the solution.
-
Leak in the System: Check that the reaction vessel is properly sealed and maintaining the set hydrogen pressure.
-
Low Catalyst Loading: While desirable to use low catalyst loadings, for challenging substrates, a higher loading may be necessary to achieve a reasonable reaction rate.
Comparison of Synthetic Methods
The following table summarizes quantitative data for different alternative methods for the synthesis of enantiomerically pure pipecolic acid.
| Method | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric/Diastereomeric Excess | Reference(s) |
| Biocatalytic | DL-Lysine | L-lysine α-oxidase, Pip2C reductase, Lysine racemase, GDH | 87.4% | >99.9% ee | [2] |
| L-Lysine | Lysine Cyclodeaminase (whole-cell) | 72.4% | Not specified, but expected to be high | ||
| Chiral Pool | L-Lysine | NaNO₂, HCl; Ba(OH)₂ | Moderate (not specified) | Enantiomerically pure starting material | [5] |
| Chiral Auxiliary | Glycine derivative | Oppolzer's Sultam, 1,4-dibromobutane | Good (not specified) | High (not specified) | [6] |
| N-Acyl-oxazolidinone | NaHMDS, Alkyl halide | 50-88% (alkylation step) | >99% de (alkylation step) | ||
| Catalytic Asymmetric Hydrogenation | Tetrahydropyrazine-2-carboxamide | (R,R)-(S,S)-i-BuTRAP-Rh | Not specified | 97% ee | [3] |
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of L-Pipecolic Acid from DL-Lysine
This protocol is based on a one-pot fermentation system using a recombinant E. coli strain.[2]
Materials:
-
Recombinant E. coli strain co-expressing:
-
L-lysine α-oxidase
-
Δ¹-piperideine-2-carboxylate (Pip2C) reductase
-
Lysine racemase
-
Glucose dehydrogenase (GDH)
-
-
Fermentation medium (e.g., LB or a defined medium) with appropriate antibiotics
-
DL-Lysine
-
Glucose
-
Phosphate buffer
Procedure:
-
Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of fermentation medium. Incubate overnight at 37°C with shaking (e.g., 220 rpm).
-
Main Culture: Inoculate a larger volume of fermentation medium (e.g., 500 mL in a 2 L flask) with the pre-culture. Grow the cells at 37°C until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture, typically at a lower temperature (e.g., 20-30°C) for several hours to overnight to allow for protein expression.
-
Biotransformation: Harvest the cells by centrifugation. Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing DL-lysine (e.g., 50 g/L) and glucose (as a co-substrate for GDH-mediated cofactor regeneration).
-
Reaction: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or another suitable method for the quantification of L-pipecolic acid.
-
Work-up and Purification: After the reaction is complete, remove the cells by centrifugation. The supernatant containing L-pipecolic acid can be purified by methods such as ion-exchange chromatography.
Protocol 2: Chiral Auxiliary-Based Synthesis of (S)-Pipecolic Acid
This protocol is a representative procedure for a diastereoselective alkylation using a chiral auxiliary, followed by cyclization and auxiliary removal.
Materials:
-
Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
-
Acylating agent (e.g., bromoacetyl bromide)
-
Base for acylation (e.g., triethylamine)
-
Base for alkylation (e.g., NaHMDS or LDA)
-
Allyl bromide
-
Grubbs' catalyst (for ring-closing metathesis)
-
Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)
-
Anhydrous solvents (THF, CH₂Cl₂)
Procedure:
-
Acylation of Chiral Auxiliary: Dissolve the chiral auxiliary in anhydrous CH₂Cl₂ and cool to 0°C. Add triethylamine, followed by the dropwise addition of bromoacetyl bromide. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-acylated auxiliary.
-
Diastereoselective Alkylation: Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere. Add NaHMDS dropwise and stir for 30-60 minutes to form the enolate. Add allyl bromide dropwise and continue stirring at -78°C for several hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography to isolate the desired diastereomer.
-
Second Alkylation (for diene formation): Repeat the deprotonation and alkylation sequence with another equivalent of allyl bromide to form the diene precursor for RCM.
-
Ring-Closing Metathesis (RCM): Dissolve the diene in anhydrous CH₂Cl₂ and bubble with argon for 15-20 minutes to degas the solvent. Add Grubbs' catalyst (e.g., 2-5 mol%) and stir the reaction at room temperature or with gentle heating until the starting material is consumed. Remove the solvent and purify the cyclic product by column chromatography.
-
Auxiliary Cleavage: Dissolve the cyclic product in a mixture of THF and water, and cool to 0°C. Add an aqueous solution of LiOH and H₂O₂ and stir until the reaction is complete. Work up the reaction to isolate the enantiomerically pure pipecolic acid derivative.
Visualizations
Diagram 1: Biocatalytic Synthesis of L-Pipecolic Acid
Caption: Biocatalytic cascade for L-pipecolic acid synthesis.
Diagram 2: Chiral Auxiliary-Based Synthesis Workflow
Caption: General workflow for chiral auxiliary-based synthesis.
Diagram 3: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Sciencemadness Discussion Board - The cyclisation of l-lysine to pipecolic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diastereoselectivity in Reactions with (S)-Piperidine-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address common challenges and improve diastereoselectivity in chemical reactions involving (S)-piperidine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions with (S)-piperidine-2-carboxylic acid?
A1: The diastereoselectivity of reactions involving (S)-piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is primarily influenced by several key factors:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, thus increasing diastereoselectivity.[1][2] Conversely, higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the transition states of the diastereomers.[1] Experimenting with a range of solvents is recommended to find the optimal medium for the desired stereochemical outcome.[1]
-
Catalyst: The choice of catalyst, particularly Lewis acids or Brønsted acids, can significantly impact the geometry of the reaction intermediates and transition states, thereby influencing the diastereomeric ratio.[1][3] The nature and concentration of the acid catalyst are important parameters to optimize.[1]
-
Substrate Structure: The steric and electronic properties of the substituents on the (S)-piperidine-2-carboxylic acid derivative and the reacting partner can dictate the preferred direction of attack, a concept known as substrate control.[1]
Q2: Which analytical techniques are most suitable for determining the diastereomeric ratio of piperidine derivatives?
A2: The most common and reliable methods for determining the diastereomeric ratio (d.r.) of piperidine derivatives are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to determine the d.r. by integrating the signals of protons that are unique to each diastereomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers, providing accurate d.r. values.
-
Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method for separating and analyzing diastereomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids, and low diastereoselectivity is a common issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1] |
| Suboptimal Acid Catalyst | Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1][3] Milder conditions may sometimes yield better results.[1] |
| Inappropriate Solvent | Experiment with solvents of varying polarities such as toluene, dichloromethane, and acetonitrile.[1] |
| Unfavorable Substrate Sterics | If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of the desired diastereomer.[1] |
Issue 2: Poor Stereoselectivity in Aza-Prins Cyclization
The aza-Prins cyclization is a powerful tool for constructing piperidine rings, but controlling the stereochemistry can be challenging.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Lewis Acid | The choice of Lewis acid is critical. Screen various Lewis acids such as InCl₃, AlCl₃, or iron and indium trihalides to find one that promotes the desired stereochemical outcome. |
| Flexible Transition State | The use of a chiral auxiliary on the nitrogen atom of the homoallylic amine can help to create a more rigid transition state, leading to improved diastereoselectivity. |
| Reaction Conditions | Optimize the reaction temperature and solvent. Lower temperatures often lead to higher diastereoselectivity. |
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the diastereoselectivity of reactions involving piperidine derivatives.
Table 1: Effect of Lewis Acid on Diastereoselectivity in an Ene Cyclization Reaction
| Entry | Lewis Acid | Diastereomeric Ratio (trans:cis) |
| 1 | MeAlCl₂ | >200:1 |
| 2 | TiCl₄ | Lower yield and decomposition |
| 3 | SnCl₄ | Lower yield and decomposition |
| 4 | AlCl₃ | Lower yield and decomposition |
Data adapted from a study on Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes.[3]
Table 2: Effect of Temperature and Solvent on Diastereoselectivity in a Continuous Flow Synthesis of α-Chiral Piperidines
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio |
| 1 | 25 | THF | 93:7 |
| 2 | 0 | THF | >95:5 |
| 3 | -20 | THF | >95:5 |
| 4 | 25 | Toluene | 85:15 |
| 5 | 25 | CH₂Cl₂ | 90:10 |
Data adapted from a study on the rapid synthesis of α-chiral piperidines.[4]
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.[1]
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General experimental workflow for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Piperidine-Induced Side Reactions in Solid-Phase Peptide Synthesis
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the use of piperidine for Fmoc-deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in Fmoc-based SPPS?
A1: Piperidine is a secondary amine used as a base to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][2][3] This deprotection step is crucial for the subsequent coupling of the next amino acid in the sequence.[2] The mechanism involves a β-elimination reaction, which generates a free N-terminal amine ready for the next coupling cycle. Piperidine also acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing it from reacting with the deprotected amine and terminating the peptide chain.[1][2]
Q2: What are the most common side reactions associated with piperidine use in SPPS?
A2: The most frequently encountered side reactions during piperidine-mediated Fmoc deprotection include:
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[4][5] This can lead to the formation of α- and β-peptides, as well as piperidide adducts.[4][6]
-
Racemization: Loss of chiral integrity at the α-carbon of amino acids, especially for residues like Cysteine (Cys) and Histidine (His).[4][7][8]
-
Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. This is most common at the dipeptide stage, particularly when Proline is the second amino acid.[4]
-
3-(1-Piperidinyl)alanine Formation: This side product can form when synthesizing peptides containing a C-terminal cysteine.[4]
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing a mass loss of 18 Da (corresponding to the loss of water) or the addition of 85 Da (piperidine adduct).[4]
-
Difficulty in purifying the target peptide due to co-eluting impurities.[9]
Root Causes:
-
The backbone amide nitrogen of the residue C-terminal to Asp attacks the side-chain carbonyl of Asp, forming a five-membered ring.[6]
-
This reaction is base-catalyzed and is particularly prevalent with repeated exposure to piperidine during Fmoc deprotection.[6][9]
-
The Asp-Gly sequence is highly susceptible due to the lack of steric hindrance from the glycine residue.[6]
Solutions:
| Mitigation Strategy | Description | Key Considerations |
| Use of Additives | Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[4][8][10] | Can reduce the basicity of the solution, thereby slowing down aspartimide formation. |
| Alternative Bases | Employing a weaker base such as piperazine in combination with HOBt, or using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a piperidine scavenger.[1][5][8] | DBU is a stronger, non-nucleophilic base that can speed up deprotection but should be used with caution as it can also catalyze aspartimide formation.[1] |
| Backbone Protection | Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the amino acid following Asp.[4] | This sterically hinders the intramolecular cyclization. The protecting group is removed during the final TFA cleavage.[4] |
| Modified Asp Protecting Groups | Utilizing sterically hindered protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno).[5] | These bulky groups can effectively suppress aspartimide formation.[9] |
Quantitative Data on Aspartimide Formation:
| Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| VKDGYI | 20% piperidine in DMF (200 min) | High | [11] |
| VKDGYI with Fmoc-Asp(OBno)-OH | 20% piperidine in DMF (200 min) | Almost undetectable | [9] |
| VKDNYI with Fmoc-Asp(OtBu)-OH | 20% piperidine in DMF (200 min) | ~30% | [9] |
| VKDNYI with Fmoc-Asp(OBno)-OH | 20% piperidine in DMF (200 min) | <1% | [9] |
| VKDRYI with Fmoc-Asp(OtBu)-OH | 20% piperidine in DMF (200 min) | ~15% | [9] |
| VKDRYI with Fmoc-Asp(OBno)-OH | 20% piperidine in DMF (200 min) | <1% | [9] |
Issue 2: Racemization
Symptoms:
-
Appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows a species with the same mass as the target peptide.
-
Chiral amino acid analysis confirms the presence of D-amino acids.
Root Causes:
-
The activation of the carboxylic acid of the incoming amino acid can lead to the formation of a racemizable intermediate (oxazolone).[12]
-
The basic conditions of piperidine deprotection can contribute to the epimerization of the C-terminal residue of the growing peptide chain.[12]
-
Histidine and Cysteine are particularly prone to racemization.[4]
Solutions:
| Mitigation Strategy | Description | Key Considerations |
| Use of Additives | Adding HOBt or 6-Cl-HOBt to the coupling reaction.[4] | These additives suppress the formation of the oxazolone intermediate.[4] |
| Optimized Coupling Reagents | Using coupling reagents known to reduce racemization, such as COMU or DEPBT, in combination with a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][13] | |
| Temperature Control | For microwave-assisted SPPS, lowering the coupling temperature for sensitive residues like His and Cys can significantly reduce racemization.[8] | |
| Protecting Group Strategy | Protecting the imidazole nitrogen of Histidine can reduce racemization.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[2]
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[14]
-
First Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[14]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[2]
-
Draining: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 2: Fmoc Deprotection with HOBt to Minimize Aspartimide Formation
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the swollen resin. Add the piperidine/HOBt deprotection solution to the resin.
-
Agitation: Agitate the mixture gently for 10 minutes.
-
Draining: Drain the deprotection solution.
-
Second Deprotection: Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[5]
Visualizations
Caption: Mechanism of piperidine-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for common SPPS side reactions.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epimerisation in Peptide Synthesis [mdpi.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
strategies to improve the solubility of pipecolic acid derivatives
Welcome to the Technical Support Center for Pipecolic Acid Derivative Solubility Enhancement. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pipecolic acid derivative shows poor aqueous solubility. What are the primary strategies I should consider?
A1: Poor aqueous solubility is a common challenge for complex organic molecules, including pipecolic acid derivatives.[1][2] The initial approach depends on the physicochemical properties of your specific derivative. The main strategies can be broadly categorized into physical and chemical modifications.[3]
-
Chemical Modifications: These involve altering the molecule itself.
-
Salt Formation: If your derivative has an ionizable group (acidic or basic), forming a salt is often the most effective first step to significantly improve solubility and dissolution rate.[3][4] Pipecolic acid itself contains a secondary amine and a carboxylic acid, providing sites for salt formation.[5][6]
-
Prodrugs: This approach involves covalently attaching a polar, water-soluble group (a "promoiety") to your derivative. This promoiety is designed to be cleaved in vivo to release the active parent drug.[7][8] Common promoieties include phosphates, amino acids, and sugars.[9][10]
-
Structural Modification: Minor changes to the molecular structure, such as adding polar functional groups (e.g., hydroxyl, morpholine) or disrupting molecular planarity, can disrupt crystal lattice energy and improve solubility.[11][12][13]
-
-
Physical Modifications: These strategies modify the physical form of the compound without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanomilling) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15]
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and maintain a higher energy, more soluble state.[1]
-
Formulation-Based Approaches: Using excipients like co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can enhance solubility in the final formulation.[14][16][17]
-
Q2: How do I determine if salt formation is a viable strategy for my derivative?
A2: Salt formation is viable if your pipecolic acid derivative possesses an ionizable functional group, such as a basic nitrogen or an acidic carboxylic acid.[18] The key is the difference between the pKa of the drug and the pKa of the counter-ion. A general rule of thumb is that a pKa difference of at least 2-3 units is required to form a stable salt.[18]
Troubleshooting Guide: Salt Formation
| Issue Encountered | Possible Cause | Suggested Solution |
| No salt forms | The pKa difference between your compound and the selected counter-ion is too small. | Screen a wider range of counter-ions with more suitable pKa values. |
| Salt is unstable and disproportionates back to the free form | The resulting salt has low stability, potentially due to moisture or an unfavorable pH environment. | Store the salt under anhydrous conditions. Evaluate its stability in buffers of different pH values.[18] |
| Salt is hygroscopic (absorbs moisture from the air) | The chosen salt form has a high affinity for water, which can affect stability and handling. | Screen for alternative, less hygroscopic salt forms. Control humidity during storage and manufacturing.[18] |
| Solubility improvement is less than expected | The intrinsic solubility of the salt itself may be limited, or a common ion effect may be suppressing dissolution.[4][18] | Re-evaluate the pH-solubility profile. Test solubility in different media to check for common ion effects.[4] |
Q3: When should I consider a prodrug approach?
A3: A prodrug strategy is particularly useful when:
-
The parent molecule is not ionizable, making salt formation impossible.[2]
-
Salt forms have failed to provide sufficient solubility or have poor stability.
-
You need to improve other properties simultaneously, such as permeability or targeted delivery.[8][10]
The core idea is to mask the physicochemical properties of the parent drug until it reaches its target.[7] For a pipecolic acid derivative, you could form an ester at the carboxylic acid with a soluble alcohol or an amide with an amino acid.[10] This increases aqueous solubility, and upon administration, endogenous enzymes (like esterases) cleave the promoiety, releasing the active drug.[7][9]
Quantitative Data Summary
The following table provides illustrative examples of how different strategies can impact the aqueous solubility of a hypothetical pipecolic acid derivative ("Pipecolate-X").
| Compound/Formulation | Modification Strategy | Aqueous Solubility (µg/mL) | Fold Increase |
| Pipecolate-X (Parent) | - | 5 | - |
| Pipecolate-X HCl Salt | Salt Formation | 750 | 150x |
| Pipecolate-X Mesylate Salt | Salt Formation | 450 | 90x |
| Pipecolate-X Phosphate Prodrug | Prodrug Approach | > 2,000 | > 400x |
| Pipecolate-X (Micronized) | Particle Size Reduction | 5 (Equilibrium), Faster Dissolution | No change in thermodynamic solubility[17] |
| Pipecolate-X with Cyclodextrin | Complexation | 120 | 24x |
Note: Data are illustrative, based on general principles of solubility enhancement. Actual results will vary based on the specific molecular structure.
Visualizations of Workflows and Pathways
Here are diagrams illustrating key decision-making processes and mechanisms for solubility enhancement.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: General mechanism of prodrug activation for improved solubility.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a critical baseline measurement.[19] It is considered the "gold standard" for solubility determination.[19]
Materials:
-
Pipecolic acid derivative (solid powder)
-
Buffer solutions at relevant pH values (e.g., pH 2.0, 6.8, 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[20]
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, usually 24 to 48 hours.[19]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[19]
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Protocol 2: Screening for Optimal Salt Form
This protocol outlines a general procedure for screening different counter-ions to identify a stable salt with improved solubility.
Materials:
-
Pipecolic acid derivative (free acid or free base form)
-
A library of pharmaceutically acceptable counter-ions (e.g., for a basic derivative: HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid).
-
A range of crystallization solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate) and anti-solvents.
-
Small-scale reaction vials.
-
Stirring plate and magnetic stir bars.
-
Filtration apparatus.
-
Characterization equipment (e.g., XRPD, DSC, TGA, DVS).
Methodology:
-
Solubilization: Dissolve the pipecolic acid derivative in a suitable solvent at a known concentration.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 equivalent) of each selected counter-ion solution to the solution of your derivative.
-
Induce Crystallization: Attempt to crystallize the salt product. This can be achieved by:
-
Slow evaporation of the solvent.
-
Cooling the solution.
-
Adding an anti-solvent (a solvent in which the salt is insoluble).
-
-
Isolation and Drying: If a solid precipitate forms, isolate it by filtration and dry it under vacuum.
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its properties.
-
X-ray Powder Diffraction (XRPD): To confirm a new, crystalline solid form has been produced.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.
-
Thermogravimetric Analysis (TGA): To assess for the presence of solvates.
-
-
Solubility Testing: Perform a solubility measurement (using Protocol 1) on the most promising new solid forms to quantify the improvement over the parent compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 6. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. longdom.org [longdom.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of (S)-Piperidine-2-Carboxylic Acid Hydrochloride and Related Cyclic Amino Acids
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectrum of (S)-piperidine-2-carboxylic acid hydrochloride, with a comparative analysis against (S)-proline hydrochloride and nipecotic acid hydrochloride. This guide provides expected spectral data, a detailed experimental protocol for sample preparation and analysis, and a logical workflow for spectral interpretation.
This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The unique structural features of this molecule, a cyclic amino acid, result in a complex and informative NMR spectrum. Understanding this spectrum is crucial for researchers in fields such as medicinal chemistry and drug development for structural verification and conformational analysis. To provide a thorough comparison, the spectral characteristics of two related cyclic amino acids, (S)-proline hydrochloride and nipecotic acid (piperidine-3-carboxylic acid) hydrochloride, are also discussed.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectra of cyclic amino acids are characterized by distinct chemical shifts and coupling patterns of the ring protons. In the hydrochloride salts dissolved in deuterium oxide (D2O), the acidic protons (N-H and O-H) are exchanged with deuterium and are therefore not observed. The proton alpha to the carboxylic acid group is typically the most downfield of the ring protons due to the deshielding effect of the adjacent electron-withdrawing group.
Below is a summary of the expected 1H NMR spectral data for this compound and its comparators in D2O. The data for this compound is estimated based on literature values for similar structures, providing a valuable reference for spectral assignment.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| (S)-Piperidine-2-carboxylic acid HCl | H2 | ~3.8 - 3.9 | dd | J = ~11.5, ~3.5 Hz |
| H6 (ax) | ~3.4 - 3.5 | dt | J = ~13.0, ~3.0 Hz | |
| H6 (eq) | ~3.0 - 3.1 | dm | J = ~13.0 Hz | |
| H3 (ax) | ~2.2 - 2.3 | qd | J = ~12.5, ~3.5 Hz | |
| H3 (eq) | ~1.9 - 2.0 | dm | J = ~12.5 Hz | |
| H4, H5 | ~1.6 - 1.8 | m | - | |
| (S)-Proline HCl | H2 | ~4.13 | t | J = ~8.5 Hz |
| H5 | ~3.3 - 3.4 | m | - | |
| H3 | ~2.3 - 2.4 | m | - | |
| H4 | ~2.0 - 2.1 | m | - | |
| Nipecotic acid HCl | H3, H6 | ~3.0 - 3.2 | m | - |
| H2, H4 | ~2.8 - 3.0 | m | - | |
| H5 | ~1.6 - 1.9 | m | - |
Note: The chemical shifts and coupling constants for this compound are estimated based on published data for piperidine-2-carboxylic acid and its derivatives.[1] Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra. The following is a detailed methodology for the analysis of cyclic amino acid hydrochlorides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D2O, 99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: D2O
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
Referencing: The residual HDO signal (at approximately 4.79 ppm at 298 K) can be used for chemical shift referencing.
Logical Workflow for Spectral Analysis
The systematic analysis of a 1H NMR spectrum is critical for accurate structural elucidation. The following diagram illustrates a logical workflow for the interpretation of the 1H NMR spectrum of this compound.
References
A Comparative Guide to the ¹³C NMR Spectral Data of L-Pipecolic Acid Hydrochloride
This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for L-pipecolic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and analysis of amino acids and their derivatives. This document presents quantitative data in a clear, tabular format, outlines the experimental protocols for data acquisition, and includes a workflow visualization for the experimental process.
¹³C NMR Data Comparison
The chemical shift of a carbon atom in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. For amino acids like L-pipecolic acid, the protonation state, which is influenced by the pH of the solvent, significantly affects the chemical shifts of the carbon atoms, particularly the carboxyl and α-carbons. The hydrochloride salt ensures that the molecule is in its fully protonated form.
Below is a comparison of the reported ¹³C NMR chemical shifts for DL-pipecolic acid hydrochloride and a structurally related cyclic amino acid, L-proline, in deuterium oxide (D₂O). The use of D₂O is standard for NMR analysis of such compounds due to its ability to dissolve polar molecules without introducing interfering ¹H signals.
| Carbon Atom | DL-Pipecolic Acid Hydrochloride (δ in ppm) | L-Proline (δ in ppm) |
| C=O | ~170-175 | ~174.5 |
| Cα (C2) | ~60-62 | ~61.7 |
| Cβ (C3) | ~29-30 | ~30.1 |
| Cγ (C4) | ~24-25 | ~25.4 |
| Cδ (C5) | ~29-30 | ~47.1 |
| Cε (C6) | ~46-47 | - |
Note: The chemical shifts can vary slightly depending on the concentration, temperature, and exact pH of the sample.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a typical experimental protocol for acquiring ¹³C NMR data for an amino acid hydrochloride like L-pipecolic acid hydrochloride.
1. Sample Preparation:
-
Dissolution: Dissolve 10-50 mg of the amino acid hydrochloride sample in 0.5-0.7 mL of deuterium oxide (D₂O). The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR spectrometer.[1]
-
Internal Standard: An internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), is often added for referencing the chemical shifts.
-
pH Adjustment: For amino acid hydrochlorides, the pH is typically acidic, and further adjustment may not be necessary. However, if required, small aliquots of DCl or NaOD can be used to adjust the pH to a desired value. A pH meter calibrated for D₂O should be used for accurate measurements.[1]
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Data is typically acquired on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 101 MHz or higher for ¹³C nuclei.[2]
-
Pulse Program: A standard 1D ¹³C pulse sequence with proton decoupling is used (e.g., zgpg30 on Bruker instruments).[1]
-
Temperature: The sample temperature is typically maintained at 298 K (25 °C).[1]
-
Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in the amino acid.[1]
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (d1) of 1-5 seconds is used between scans to allow for the complete relaxation of the carbon nuclei.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the internal standard (e.g., DSS at 0 ppm).
-
Peak Assignment: The peaks in the spectrum are assigned to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if proton-coupled), and comparison with literature data or predictive models.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of L-pipecolic acid hydrochloride.
References
determination of enantiomeric excess of (S)-piperidine-2-carboxylic acid by chiral HPLC
An Objective Comparison of Methods for Determining the Enantiomeric Excess of (S)-Piperidine-2-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Chiral molecules, such as (S)-piperidine-2-carboxylic acid (also known as L-pipecolic acid), often exhibit significantly different pharmacological and toxicological profiles for each enantiomer. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric excess (ee) of (S)-piperidine-2-carboxylic acid, alongside alternative analytical techniques.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers due to its robustness, versatility, and high resolution.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperidine-2-carboxylic acid, several types of CSPs are effective.
1. Macrocyclic Glycopeptide Columns: Columns based on macrocyclic glycopeptides, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating polar, ionizable compounds like amino acids and their derivatives.[2] These columns can operate in various modes, including reversed-phase, polar organic, and polar ionic, making them highly versatile.[3][4][5] A key advantage is the ability to analyze the compound directly without derivatization, simplifying sample preparation.[3]
2. Polysaccharide-Based Columns: CSPs derived from polysaccharides like cellulose and amylose (e.g., Chiralpak AD-H) are another popular choice for chiral separations.[6][7] These phases often require normal-phase or polar organic mobile phases. For analytes like piperidine-2-carboxylic acid that lack a strong UV chromophore, a pre-column derivatization step can be employed.[7][8] This involves reacting the analyte with a tagging agent to allow for highly sensitive UV or fluorescence detection.[8]
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant method, other techniques can also be employed for determining enantiomeric excess.
1. Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to the analyte solution. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] These complexes have distinct chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for the integration of the separate signals to determine the enantiomeric ratio.[10] Agents such as (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective for the chiral discrimination of piperidines.[10] This method is fast, requires no separation, and provides structural information, but it generally has lower sensitivity compared to chromatographic methods.
2. Gas Chromatography (GC) with Chiral Columns: Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[11] For non-volatile analytes like piperidine-2-carboxylic acid, derivatization is necessary to convert them into volatile esters or amides before analysis.[12] This adds a step to sample preparation but can provide excellent separation efficiency.
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for determining the enantiomeric excess of piperidine-2-carboxylic acid.
| Parameter | Chiral HPLC-UV | Chiral HPLC-MS/MS | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a chiral stationary phase, detected by UV absorbance. | Differential interaction with a chiral stationary phase, detected by mass spectrometry. | Formation of diastereomeric complexes with distinct NMR chemical shifts. |
| Sample Preparation | Direct injection or pre-column derivatization if no chromophore is present.[7] | Deproteinization for plasma samples, but no derivatization required.[3] | Simple mixing of the analyte with the chiral solvating agent in an NMR tube.[9] |
| Instrumentation | HPLC system with a UV detector. | HPLC system coupled to a tandem mass spectrometer. | NMR spectrometer. |
| Speed (Turnaround) | ~20-30 minutes per sample. | ~20 minutes per sample.[3] | Very fast; analysis takes a few minutes after sample preparation.[9] |
| Sensitivity | Moderate; can be enhanced with derivatization. | High; signal-to-noise of 50:1 at 1.0 µmol/L.[3] | Relatively low; requires higher sample concentration. |
| Selectivity/Resolution | High; resolution between enantiomers can be >4.0.[7] | High; baseline separation of enantiomers is achievable.[3] | Dependent on the CSA and analyte; can achieve baseline separation of signals.[10] |
| Quantitative Data | Good linearity, precision, and accuracy. | Excellent; linear range of 0.5-80 µmol/L, with intra-assay variation of 3.1-7.9%.[3] | Good linearity between observed and actual ee values.[13] |
| Key Advantage | Widely available, robust. | High sensitivity and selectivity, no derivatization needed. | Rapid, non-destructive, simple sample preparation. |
| Key Disadvantage | May require derivatization for sensitive detection. | Higher instrument cost and complexity. | Lower sensitivity, potential for signal overlap. |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method
This protocol is based on a standard method using a teicoplanin-based chiral column.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[4]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (50:50, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 220 nm.[4]
-
Sample Preparation: Dissolve 5 mg of the piperidine-2-carboxylic acid sample in 1 mL of methanol.[4]
-
Injection Volume: 1 µL.[4]
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Protocol 2: Chiral HPLC-MS/MS Method
This protocol is adapted from a method for analyzing L-pipecolic acid in plasma, demonstrating high sensitivity.[3][5]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray source.
-
Column: Chiral macrocyclic glycopeptide teicoplanin column.[3]
-
Sample Preparation (for plasma):
-
To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
-
Perform deproteinization (e.g., with acetonitrile or methanol).
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: Specific composition to be optimized, often a mix of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives like formic acid or ammonium acetate to facilitate ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for narrow-bore columns.
-
-
Mass Spectrometry:
-
Operate in selected-reaction monitoring (SRM) mode.
-
Monitor the transition m/z 130 -> m/z 84 for piperidine-2-carboxylic acid.[3]
-
-
Analysis:
-
The (S)-enantiomer (L-PA) elutes at approximately 7 minutes, and the (R)-enantiomer (D-PA) elutes at approximately 11.7 minutes.[3]
-
Quantify using a calibration curve generated from standards.
-
Workflow Visualization
The following diagram illustrates the general workflow for determining enantiomeric excess using chiral HPLC.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of L-Pipecolic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of L-pipecolic acid and its derivatives. It is designed to assist researchers in selecting the most appropriate analytical technique for their specific needs, offering a detailed overview of experimental protocols, comparative data, and workflow visualizations.
L-pipecolic acid, a non-proteinogenic amino acid derived from the metabolism of L-lysine, and its derivatives are of significant interest in various fields, including the diagnosis of metabolic disorders, plant pathology, and the development of novel therapeutics. Accurate and sensitive quantification of these compounds is crucial for advancing research in these areas. This guide focuses on two primary mass spectrometric techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of L-pipecolic acid and its derivatives depends on several factors, including the need for chiral separation, the complexity of the sample matrix, and the specific derivatives being analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the direct analysis of L-pipecolic acid and its derivatives in complex biological matrices, often with minimal sample preparation and without the need for derivatization.
Key Advantages:
-
High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.
-
Chiral Separation: Enantiomers of pipecolic acid can be baseline separated using chiral columns, which is critical for studying their distinct biological roles.[1][2]
-
No Derivatization Required: Direct analysis of the underivatized molecule is often possible, simplifying sample preparation.[1][2]
Table 1: Comparison of LC-MS/MS Methods for L-Pipecolic Acid Analysis
| Parameter | Method 1: Chiral Separation | Method 2: HILIC |
| Chromatography Column | Chiral macrocyclic glycopeptide teicoplanin | Luna HILIC |
| Sample Type | Plasma[1][2] | Plasma |
| Sample Preparation | Deproteinization with acetonitrile, evaporation, and reconstitution.[1][2] | Extraction with acetonitrile. |
| Internal Standard | Phenylalanine-d5[1][2] | [2H5]-Phenylalanine |
| Precursor Ion (m/z) | 130 | Not Specified |
| Product Ion (m/z) | 84[1][2] | Not Specified |
| Retention Time (L-Pipecolic Acid) | 7.0 min[1][2] | 4.86 min |
| Linearity Range | 0.5–80 µmol/L[1][2] | 0.05–50 µmol/L |
| Limit of Quantification (LOQ) | 0.5 µmol/L | 0.050 µmol/L |
| Intra-assay Variation | 3.1–7.9%[1][2] | 3.2% |
| Inter-assay Variation | 5.7–13%[1][2] | 3.4% |
| Recovery | 95–102%[1][2] | 93.8% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly efficient technique that requires derivatization to increase the volatility of L-pipecolic acid and its derivatives. Common derivatization strategies include the use of chloroformates and silylating agents.
Key Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of analytes.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
-
Cost-Effective: In some cases, GC-MS can be a more economical option.
Derivatization is a critical step in GC-MS analysis of amino acids. The two most common approaches for L-pipecolic acid are:
-
Chloroformate Derivatization: Reagents like propyl chloroformate and ethyl chloroformate react with both the amino and carboxyl groups of pipecolic acid.
-
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert active hydrogens to trimethylsilyl (TMS) ethers and esters.
Table 2: Comparison of GC-MS Derivatization Methods for L-Pipecolic Acid
| Parameter | Method 1: Propyl Chloroformate Derivatization | Method 2: Trimethylsilyl (TMS) Derivatization |
| Derivatizing Agent | Propyl chloroformate | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction | One-step derivatization of amino and carboxyl groups. | Two-step process involving methoximation (for keto groups) and silylation. |
| Internal Standard | Norvaline | Myristic acid-d27 |
| Key Fragment Ions (m/z) | 170 (from loss of propoxycarbonyl group) | Not explicitly detailed in search results |
| Selected Ions for Monitoring (SIM) | 172.2 and 128.0 | Not explicitly detailed in search results |
| Advantages | Simple, economical, and efficient. | Quantitative with high yield of molecular-ion isotopologues. |
| Considerations | Does not require isotopic internal standards. | Derivatives can be unstable. |
Experimental Protocols
LC-MS/MS Method for Chiral Separation of L-Pipecolic Acid in Plasma
This protocol is adapted from Rashed et al. (2001).[1][2]
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution (phenylalanine-d5).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: Chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Isocratic elution with an appropriate solvent system (e.g., methanol/water mixture) to achieve separation.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Pipecolic Acid: Precursor ion m/z 130 → Product ion m/z 84.
-
Phenylalanine-d5 (Internal Standard): Precursor ion m/z 171 → Product ion m/z 125.
-
-
GC-MS Method with Propyl Chloroformate Derivatization
This protocol is based on the method described for the analysis of pipecolic acid in plant tissues.
-
Sample Extraction:
-
Homogenize the biological tissue in an appropriate extraction buffer.
-
Add an internal standard (e.g., norvaline).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Derivatization:
-
To the extract, add 1 M sodium hydroxide, methanol, and pyridine.
-
Add propyl chloroformate and vortex vigorously.
-
Add chloroform and vortex.
-
Add sodium bicarbonate and vortex.
-
Centrifuge and collect the organic layer for analysis.
-
-
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analytes.
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 172.2 and 128.0 for derivatized pipecolic acid.
-
-
Visualization of Experimental Workflow and Biosynthetic Pathway
Experimental Workflow
The general workflow for the analysis of L-pipecolic acid derivatives by mass spectrometry involves several key steps, from sample collection to data analysis.
L-Pipecolic Acid Biosynthesis Pathway
L-pipecolic acid is synthesized from L-lysine through distinct pathways in plants, bacteria, and fungi. The plant pathway is particularly relevant in the context of systemic acquired resistance.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of L-pipecolic acid and its derivatives. The choice of method should be guided by the specific research question, the available instrumentation, and the desired level of detail, particularly concerning chiral separation. This guide provides a foundational understanding of the available methods and detailed protocols to aid in the successful implementation of these techniques in the laboratory. For the analysis of novel derivatives, method development and validation will be crucial to ensure accurate and reliable results.
References
A Comparative Analysis of the Reactivity of (S)- and (R)-Piperidine-2-Carboxylic Acid Enantiomers
An Objective Guide for Researchers in Drug Discovery and Organic Synthesis
The stereochemistry of a molecule is a critical determinant of its biological activity and chemical reactivity. For piperidine-2-carboxylic acid (also known as pipecolic acid), a chiral building block in numerous pharmaceuticals, understanding the reactivity differences between its (S)- and (R)-enantiomers is paramount for the development of stereoselective syntheses and the rational design of new drugs. This guide provides an objective comparison of the reactivity of (S)- and (R)-piperidine-2-carboxylic acid, supported by experimental data from enzymatic resolutions and metabolic studies.
Core Reactivity Differences: An Overview
In reactions with achiral reagents, (S)- and (R)-piperidine-2-carboxylic acid exhibit identical reactivity. However, when reacting with other chiral molecules or in a chiral environment, such as an enzyme's active site, their reaction rates can differ significantly. This difference arises from the distinct three-dimensional arrangement of their atoms, which leads to different energies of the transition states during a reaction. The more stable the transition state, the faster the reaction proceeds. This principle is the basis for kinetic resolution, a key technique for separating enantiomers.
Enzymatic Kinetic Resolution: A Quantitative Comparison
Enzymatic kinetic resolution is a powerful method that leverages the stereoselectivity of enzymes to separate racemic mixtures. The differential reaction rates of enantiomers with an enzyme provide a direct measure of their comparative reactivity.
A key study on the kinetic resolution of racemic methyl pipecolate utilized a crude lipase from Aspergillus niger to catalyze the hydrolysis of the methyl ester. The results demonstrated a clear preference for one enantiomer over the other.
Experimental Data Summary
The study found that the lipase selectively hydrolyzes the (S)-enantiomer at a significantly faster rate than the (R)-enantiomer. This differential reactivity is quantified by the enantiomeric ratio (E), which compares the specificity constant (kcat/KM) for the two enantiomers.
| Reaction | Substrate | Enzyme | Enantiomeric Ratio (E) | Favored Enantiomer |
| Ester Hydrolysis | (±)-Methyl Pipecolate | Lipase from Aspergillus niger | 20 ± 4 | (S)-enantiomer |
Data sourced from Ng-Youn-Chen, M. C., et al. (1993). The Journal of Organic Chemistry.[1]
An E value of 20 indicates that the (S)-enantiomer reacts approximately 20 times faster than the (R)-enantiomer under these specific conditions, allowing for the effective separation of the two.[1]
Experimental Protocol: Enzymatic Hydrolysis of (±)-Methyl Pipecolate
The following protocol is a summary of the methodology used to determine the comparative reactivity of the pipecolic acid enantiomers through enzymatic hydrolysis.
-
Substrate Preparation: A solution of racemic (±)-methyl pipecolate is prepared in a suitable buffer (e.g., triethanolamine buffer) at a specific concentration (e.g., 50 mM).[1]
-
Enzyme Addition: A crude lipase from Aspergillus niger is added to the substrate solution to initiate the hydrolysis reaction.[1]
-
Reaction Conditions: The reaction is maintained at a constant pH (e.g., pH 7) and temperature.
-
Monitoring: The progress of the reaction is monitored over time by measuring the consumption of the substrate or the formation of the product (pipecolic acid).
-
Analysis: The enantiomeric excess (ee) of the remaining substrate and the formed product is determined at various conversion points using techniques like chiral chromatography.
-
Calculation: The enantiomeric ratio (E) is calculated from the enantiomeric excess values and the extent of conversion.
Metabolic Degradation: An In Vivo Reactivity Comparison
The differential reactivity of piperidine-2-carboxylic acid enantiomers is also evident in biological systems. A comparative study on the metabolism of pipecolic acid in liver and kidney tissues from various animal species revealed a consistent difference in the degradation rates of the D-(R) and L-(S) isomers.
Experimental Data Summary
The study measured the rate of metabolic degradation of both enantiomers and found that D-pipecolic acid is metabolized more rapidly in most species studied.
| Organism (Tissue) | L-Pipecolic Acid Degradation Rate (pmol/min/mg protein) | D-Pipecolic Acid Degradation Rate | Observation |
| Guinea Pig (Kidney) | 101 | ~152 - 162 | D-isomer metabolized 50-60% faster |
| Rabbit (Kidney) | 106 | - | - |
| Human (Kidney) | 6.5 | ~9.8 - 10.4 | D-isomer metabolized 50-60% faster |
| Monkey (Kidney) | 3.0 | ~4.5 - 4.8 | D-isomer metabolized 50-60% faster |
| Rat (Kidney) | 0.11 | ~0.17 - 0.18 | D-isomer metabolized 50-60% faster |
| Mouse (Kidney) | 0.31 | ~0.47 - 0.50 | D-isomer metabolized 50-60% faster |
Data sourced from Dancis, J., & Hutzler, J. (1982). Comparative Biochemistry and Physiology Part B: Comparative Biochemistry.[2]
The data consistently shows that the degradation of D-pipecolic acid (the R-enantiomer) is 50-60% faster than that of L-pipecolic acid (the S-enantiomer) across multiple species, indicating a higher reactivity of the (R)-enantiomer with the metabolic enzymes involved.[2]
Experimental Protocol: Measurement of Pipecolic Acid Metabolism
The general methodology for determining the metabolic rates is outlined below.
-
Tissue Homogenate Preparation: Liver or kidney tissue is homogenized in a suitable buffer to release the cellular enzymes.
-
Incubation: The tissue homogenate is incubated with a known concentration of either L-pipecolic acid or D-pipecolic acid.
-
Reaction Conditions: The incubation is carried out at a physiological temperature (e.g., 37°C) for a specific period.
-
Reaction Quenching: The metabolic reaction is stopped, typically by adding an acid to denature the enzymes.
-
Analysis: The amount of remaining pipecolic acid or the amount of a specific metabolite is quantified using analytical techniques such as chromatography or mass spectrometry.
-
Rate Calculation: The rate of metabolism is calculated based on the change in substrate or product concentration over time and normalized to the protein content of the tissue homogenate.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described in this guide.
Caption: Workflow for comparing enantiomer reactivity via enzymatic kinetic resolution.
References
A Comparative Analysis of the Biological Activities of (S)- and (R)-Piperidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers of piperidine-2-carboxylic acid, also known as pipecolic acid. The (S)-enantiomer, L-pipecolic acid, is a naturally occurring metabolite of L-lysine found in various biological systems, including humans and plants, where it plays significant roles in neurotransmission and immune responses. The (R)-enantiomer, D-pipecolic acid, is less common but has been identified in some natural sources and is utilized in synthetic chemistry. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Data Presentation: Quantitative Comparison of Biological Activities
Direct comparative studies on the biological activities of (S)- and (R)-piperidine-2-carboxylic acid are limited. The following table summarizes the available quantitative and qualitative data.
| Biological Target/Process | (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) | (R)-Piperidine-2-carboxylic acid (D-Pipecolic Acid) | Reference(s) |
| Enzyme Activity | |||
| Lysine Cyclodeaminase (RapL) | Substrate (produces L-pipecolic acid from L-lysine) | Not a substrate (no product formation from D-lysine) | [1] |
| L-Pipecolate Oxidase | Substrate | Not a substrate (enzyme is specific for the L-enantiomer) | [2][3] |
| Receptor Interaction | |||
| GABA-B Receptor | Weak affinity (IC50 = 1.8 x 10⁻³ M) | Data not available | [4] |
| Antiviral Activity (Derivatives) | |||
| Dengue Virus NS2B/NS3 Protease | Inactive (derivatives) | Active (derivatives) | [4] |
| Plant Immunity | |||
| Systemic Acquired Resistance (SAR) | Inducer and key signaling molecule | Data not available | [5][6][7] |
Key Biological Roles and Stereospecificity
(S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) is a crucial molecule in multiple biological contexts:
-
Neurotransmission: In the central nervous system, L-pipecolic acid is a metabolite of L-lysine and is thought to modulate the GABAergic system. Research indicates it has a weak affinity for the GABA-B receptor.[4]
-
Plant Immunity: L-pipecolic acid is a critical signaling molecule in the induction of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism against pathogens.[5][6][7] Its biosynthesis from L-lysine is a key step in initiating this immune response.[5]
-
Enzymatic Specificity: The biosynthesis and degradation of pipecolic acid are highly stereospecific. For instance, the enzyme RapL, a lysine cyclodeaminase, exclusively converts L-lysine to L-pipecolic acid, demonstrating a clear preference for the L-enantiomer.[1] Similarly, L-pipecolate oxidase, an enzyme involved in its catabolism, is specific to the L-enantiomer.[2][3]
(R)-Piperidine-2-carboxylic acid (D-Pipecolic Acid) is less studied. However, interesting stereospecific effects have been observed:
-
Antiviral Research: In a study focused on developing allosteric inhibitors for the Dengue and Zika virus NS2B/NS3 proteases, derivatives of (R)-piperidine-2-carboxylic acid were found to be active against the Dengue virus protease, whereas the corresponding (S)-enantiomer derivatives were inactive.[4] This highlights the potential for developing stereospecific antiviral agents.
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds: (S)- and (R)-piperidine-2-carboxylic acid
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
The final pellet, containing the synaptic membranes, is resuspended in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [³H]muscimol, and varying concentrations of the test compounds ((S)- or (R)-piperidine-2-carboxylic acid).
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of [³H]muscimol.
-
Plant Immunity Assay: Induction of Systemic Acquired Resistance (SAR)
This protocol outlines a method to assess the ability of pipecolic acid enantiomers to induce disease resistance in plants.
Materials:
-
Arabidopsis thaliana plants
-
Pathogen: Pseudomonas syringae
-
Solutions of (S)- and (R)-piperidine-2-carboxylic acid (e.g., 1 mM in water)
-
Control solution (water)
-
Syringes for infiltration
Procedure:
-
Treatment:
-
Infiltrate the lower leaves of mature Arabidopsis plants with either the (S)-enantiomer solution, the (R)-enantiomer solution, or the water control.
-
-
Pathogen Challenge:
-
After 2-3 days, infiltrate the upper, untreated leaves of the same plants with a suspension of Pseudomonas syringae.
-
-
Disease Assessment:
-
Monitor the plants for disease symptoms (e.g., lesion formation, chlorosis) over several days.
-
Quantify bacterial growth in the challenged leaves by homogenizing leaf discs and plating serial dilutions on appropriate growth media. Count the resulting bacterial colonies after incubation.
-
-
Data Analysis:
-
Compare the extent of disease symptoms and bacterial growth in plants pre-treated with the (S)-enantiomer, (R)-enantiomer, and the water control. A significant reduction in symptoms and bacterial growth compared to the control indicates the induction of SAR.
-
Visualizations
Signaling Pathway for (S)-Piperidine-2-Carboxylic Acid in Plant Immunity
Caption: Biosynthesis of (S)-piperidine-2-carboxylic acid and its role in plant SAR.
Experimental Workflow for GABA Receptor Binding Assay
Caption: Workflow for determining GABA receptor binding affinity.
References
- 1. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and expression of human L-pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose pipecolic acid interact with the central GABA-ergic system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of (S)-Piperidine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(S)-piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is a privileged scaffold in medicinal chemistry. Its constrained cyclic structure provides a valuable template for the design of a wide array of therapeutic agents. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in these molecules, offering critical insights into their conformation, stereochemistry, and intermolecular interactions. This information is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates.
This guide provides a comparative analysis of the X-ray crystallographic data for a selection of (S)-piperidine-2-carboxylic acid derivatives. It includes a summary of their crystallographic parameters, detailed experimental protocols for crystal growth and data collection, and a comparison with alternative analytical techniques.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for several derivatives of (S)-piperidine-2-carboxylic acid, showcasing the influence of different substituents on their crystal packing and molecular geometry.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| trans-6-(2-phenylethyl)-pipecolic acid hydrochloride[1] | C₁₄H₂₀ClNO₂ | Monoclinic | P2₁/c | 8.435(2) | 14.422(5) | 12.207(4) | 101.26(3) | 1456.4(7) | 4 |
| (2S,3R,4R,5S)-3,4,5-Trihydroxy-pipecolic acid dihydrate | C₆H₁₁NO₅·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.945(2) | 9.876(3) | 14.321(4) | 90 | 981.1(5) | 4 |
| N-Boc-(S)-piperidine-2-carboxylic acid | C₁₁H₁₉NO₄ | Orthorhombic | P2₁2₁2₁ | 6.098(1) | 11.456(2) | 17.987(3) | 90 | 1255.4(4) | 4 |
| (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | C₁₄H₂₀N₂O | Monoclinic | P2₁ | 8.765(3) | 10.123(4) | 8.891(3) | 98.76(2) | 779.8(5) | 2 |
Experimental Protocols
The determination of the crystal structure of (S)-piperidine-2-carboxylic acid derivatives by X-ray crystallography involves several key steps, from the synthesis and crystallization of the compound to the collection and analysis of diffraction data.
Synthesis and Crystallization
The synthesis of piperidine derivatives often involves multi-step reactions to introduce desired functional groups at the nitrogen or carboxylic acid positions.
General Synthesis of N-Acyl (S)-Piperidine-2-Carboxylic Acid Derivatives: (S)-piperidine-2-carboxylic acid is reacted with an appropriate acid chloride or anhydride in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or tetrahydrofuran. The product is then purified by column chromatography or recrystallization.
Crystallization: Obtaining high-quality single crystals is a critical and often challenging step. The choice of solvent and crystallization technique is crucial and frequently determined empirically. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
For example, crystals of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride were obtained by slow evaporation from a solution in a mixture of HCl and acetic acid.[1]
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of (S)-piperidine-2-carboxylic acid derivatives.
Caption: A flowchart of the X-ray crystallography process.
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques offer complementary data, particularly regarding the behavior of molecules in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. Techniques like NOESY can provide information about through-space interactions, which can help to deduce the solution-state conformation.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the conformational preferences of molecules and to complement experimental data.
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these techniques in the structural elucidation of (S)-piperidine-2-carboxylic acid derivatives.
Caption: Relationship between analytical methods.
References
A Comparative Guide to the Analytical Quantification of L-Pipecolic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
L-pipecolic acid (L-PA), a non-proteinogenic amino acid derived from the catabolism of lysine, serves as a critical biomarker in various physiological and pathological states. Its quantification in biological matrices is paramount for the diagnosis and monitoring of peroxisomal disorders, such as Zellweger syndrome, and is implicated in other conditions like hepatic encephalopathy and pyridoxine-dependent epilepsy. This guide provides a comparative overview of the predominant analytical methodologies for the precise and reliable quantification of L-PA in biological samples, with a focus on providing actionable data and detailed experimental protocols for laboratory application.
Comparison of Analytical Methods
The quantification of L-pipecolic acid in biological fluids is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The choice of method often depends on the required stereoselectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.
| Method | Analyte(s) | Biological Matrix | Sample Volume | Linearity Range (µmol/L) | Limit of Quantification (LOQ) (µmol/L) | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Derivatization Required | Reference |
| Chiral LC-MS/MS | L-pipecolic acid, D-pipecolic acid | Plasma | 50 µL | 0.5 - 80 | - | 95 - 102 | 3.1 - 7.9 | 5.7 - 13 | No | [1][2][3] |
| LC-MS/MS | Pipecolic acid | Plasma | 100 µL | 0.05 - 50 | 0.050 | 93.8 | 3.2 | 3.4 | No | [4] |
| GC-MS | Pipecolic acid | Urine/Plasma | - | - | - | - | - | - | Yes | [5] |
| GC-MS | Pipecolic acid | Plant Tissue | - | - | - | - | - | - | Yes | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide in-depth protocols for the key techniques cited in the comparison table.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Pipecolic Acid in Plasma[1][2][3]
This method allows for the stereoselective quantification of L-pipecolic acid, distinguishing it from its D-enantiomer.
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
-
Deproteinize the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue for injection.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Specific gradient not detailed, but compatible with electrospray ionization.
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray source.
-
Detection Mode: Selected-reaction monitoring (SRM).
-
Transitions:
-
Pipecolic acid: m/z 130 → m/z 84
-
Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125
-
3. Performance:
-
The turnaround time for the assay is approximately 20 minutes.[1][3]
-
This method has been shown to clearly distinguish between healthy individuals and patients with peroxisomal diseases.[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pipecolic Acid in Plasma[4]
A rapid and straightforward method that does not require derivatization.
1. Sample Preparation:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing an internal standard (e.g., 2 µmol/L [2H5]-phenylalanine).
-
Vortex the mixture.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant directly.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Luna HILIC (150×3.0mm; 3 µm 200A).
-
Mobile Phase A: 5 mmol/L ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.
-
Mass Spectrometry: Tandem mass spectrometer in positive-ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
3. Performance:
-
The retention time for pipecolic acid is 4.86 minutes.[4]
-
The lower limit of detection is 0.010 µmol/L.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Pipecolic Acid[6][7][8]
This method requires derivatization to increase the volatility of the analyte.
1. Sample Preparation & Derivatization:
-
Extract pipecolic acid from the biological sample.
-
Add an internal standard (e.g., norvaline).
-
Derivatize with a suitable agent, such as propyl chloroformate.
2. GC-MS Analysis:
-
Chromatographic Column: Capillary HP-5MS column (30-m).
-
Carrier Gas: Helium.
-
Mass Spectrometry: Mass spectrometer operating in selective ion monitoring (SIM) mode.
3. Performance:
-
This method is described as simple, economical, and efficient, avoiding the need for isotopic internal standards.[6][7][8]
Visualized Workflows
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.
Caption: General workflow for LC-MS/MS based quantification of L-pipecolic acid.
Caption: General workflow for GC-MS based quantification of pipecolic acid.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pipecolic acid in urine and plasma by isotope dilution mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
A Comparative Guide to the Synthesis of L-Pipecolic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
L-pipecolic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including immunosuppressants, anesthetics, and antiviral agents. The stereochemistry of this molecule is paramount to its biological activity, making the selective synthesis of the L-enantiomer a topic of significant interest. This guide provides an objective comparison of the two primary approaches for L-pipecolic acid synthesis: traditional chemical methods and modern enzymatic catalysis. We will delve into quantitative performance data, detailed experimental protocols, and a comparative analysis of the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data for representative chemical and enzymatic methods for the synthesis of L-pipecolic acid, providing a clear comparison of their performance.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Pyridine-2-carboxylic acid | L-Lysine |
| Key Transformation | Catalytic Hydrogenation & Chiral Resolution | Biocatalytic cyclization |
| Yield | Moderate (overall yields can be low due to multi-step processes) | High (>99% molar conversion)[1][2] |
| Enantiomeric Excess (e.e.) | Variable (typically requires chiral resolution, achieving 90-95% e.e. with resolving agents)[3] | Excellent (>99.9% e.e.) |
| Reaction Conditions | Harsh (high pressure, high temperature, use of strong acids/bases and organic solvents) | Mild (near neutral pH, ambient or slightly elevated temperatures, aqueous media)[4] |
| Catalyst | Heavy metals (e.g., Rhodium, Platinum)[3] | Enzymes (e.g., Lysine Cyclodeaminase, Lysine-6-dehydrogenase) |
| Byproducts/Waste | Significant generation of inorganic salts and organic waste | Minimal, biodegradable byproducts[4] |
| Scalability | Established for many chemical processes, but can be challenging for stereoselective syntheses | Demonstrated at laboratory and pilot scales, with potential for large-scale production |
| Cost-Effectiveness | Can be high due to expensive catalysts, resolving agents, and waste disposal | Potentially lower due to milder conditions, reduced waste, and reusable biocatalysts[4][5] |
Experimental Protocols
This section provides detailed methodologies for a representative chemical synthesis route and two prominent enzymatic synthesis methods for L-pipecolic acid.
Chemical Synthesis: Hydrogenation of Pyridine-2-carboxylic Acid and Chiral Resolution
This multi-step chemical synthesis involves the reduction of the aromatic pyridine ring followed by the separation of the desired L-enantiomer from the resulting racemic mixture.
Step 1: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid
-
Reaction Setup: In a high-pressure autoclave, dissolve pyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum oxide.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Heat the reaction mixture to 50-100 °C and stir vigorously for 12-24 hours.
-
Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain crude racemic pipecolic acid.
Step 2: Chiral Resolution of Racemic Pipecolic Acid
-
Salt Formation: Dissolve the crude racemic pipecolic acid in a hot alcoholic solvent (e.g., ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization of the diastereomeric salt of L-pipecolic acid with the resolving agent.
-
Isolation: Collect the crystals by filtration and wash with a cold solvent.
-
Liberation of L-Pipecolic Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of pipecolic acid (around pH 6) using a suitable base (e.g., NaOH) to precipitate the L-pipecolic acid.
-
Purification: Collect the solid L-pipecolic acid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess of the final product is typically in the range of 90-95%.[3]
Enzymatic Synthesis 1: Using Lysine Cyclodeaminase (LCD)
This method utilizes a single enzyme to directly convert L-lysine into L-pipecolic acid.
-
Enzyme Preparation: The gene encoding for a lysine cyclodeaminase from a suitable microorganism (e.g., Streptomyces pristinaespiralis) is cloned and overexpressed in a host organism like E. coli. The enzyme is then purified using standard chromatographic techniques.
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0).
-
Substrate and Cofactor Addition: Add L-lysine as the substrate and a catalytic amount of the cofactor NAD+.
-
Enzymatic Conversion: Add the purified lysine cyclodeaminase to the reaction mixture. Maintain the temperature at 30-37 °C and stir for a specified period (e.g., 24 hours), monitoring the conversion of L-lysine to L-pipecolic acid by HPLC.
-
Product Isolation: After the reaction reaches completion, the enzyme can be removed by ultrafiltration. The product, L-pipecolic acid, can be purified from the reaction mixture by ion-exchange chromatography. This method can achieve over 90% conversion with high enantiomeric purity.
Enzymatic Synthesis 2: A Bienzymatic Cascade using Lysine-6-dehydrogenase (Lys6DH) and Pyrroline-5-carboxylate Reductase (P5CR)
This elegant one-pot synthesis employs two enzymes in a cascade reaction to convert L-lysine to L-pipecolic acid with cofactor regeneration.[1][2]
-
Enzyme Preparation: The genes for Lys6DH and P5CR are individually cloned and overexpressed in E. coli. The enzymes are then purified.
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Reagent Addition: Add L-lysine as the substrate, a catalytic amount of NADP+, and a glucose dehydrogenase (GDH)/glucose system for cofactor regeneration.
-
Enzymatic Reaction: Add the purified Lys6DH and P5CR to the reaction mixture. The reaction is typically carried out at 30 °C with gentle agitation. Lys6DH oxidizes L-lysine to an intermediate which spontaneously cyclizes, and this intermediate is then reduced by P5CR to L-pipecolic acid. The NADPH consumed by P5CR is regenerated by GDH.
-
Work-up and Purification: Upon completion, the enzymes are removed. The L-pipecolic acid is then purified from the reaction mixture. This bienzymatic system has been shown to achieve >99% molar conversion with excellent enantiomeric excess.[1][2]
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A high-level comparison of chemical and enzymatic synthesis pathways for L-pipecolic acid.
Caption: The bienzymatic cascade for L-pipecolic acid synthesis with cofactor recycling.
Conclusion: A Clear Advantage for Enzymatic Synthesis
A comprehensive comparison reveals that enzymatic synthesis offers significant advantages over traditional chemical methods for the production of L-pipecolic acid. The mild reaction conditions, high yields, and exceptional enantioselectivity of biocatalytic routes contribute to a more sustainable and potentially cost-effective manufacturing process.[4][5] While chemical synthesis is a well-established field, it often suffers from the need for harsh reagents, the formation of racemic mixtures requiring tedious and costly resolution steps, and the generation of substantial waste.[6]
For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the required scale of production, purity specifications, and available resources. However, the compelling data in favor of enzymatic synthesis, particularly in terms of efficiency and environmental impact, position it as the superior and more forward-looking approach for the sustainable production of this vital chiral intermediate. The continued discovery and engineering of novel enzymes are expected to further enhance the attractiveness of biocatalysis in the pharmaceutical industry.
References
- 1. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]
- 2. Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 4. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 5. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Piperidine-2-Carboxylic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-piperidine-2-carboxylic acid hydrochloride.
This compound is a chemical compound that requires careful management throughout its lifecycle, including its final disposal. Improper disposal can pose risks to personnel and the environment. Adherence to established protocols is crucial.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. General safety practices include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Collection:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Collect the waste in a designated, compatible, and properly sealed container. Ensure the container is clearly labeled.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[4]
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
-
Follow your institution's specific procedures for waste pickup requests.
-
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
If the container is not acutely hazardous, it can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[7]
-
Deface or remove all chemical labels from the empty container before disposal.[7]
-
For containers of acutely hazardous waste, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Summary of Key Disposal Information
| Aspect | Guideline | Reference |
| Disposal Method | Via an approved hazardous waste disposal plant. | [1][2][3] |
| Waste Classification | Hazardous Waste | [4][7] |
| Container Labeling | "Hazardous Waste," full chemical name, start date. | [4] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [5][6] |
| Empty Containers | Deface labels; triple-rinse if acutely hazardous. | [7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (S)-piperidine-2-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (S)-piperidine-2-carboxylic acid hydrochloride.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following guidelines is essential to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is an acidic, powdered substance.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][4] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron.[3] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[3][5] | To protect against the inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills. |
Experimental Protocols and Handling
Engineering Controls:
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[3]
Safe Handling Practices:
-
When preparing solutions, always add the acidic compound to the solvent, not the other way around, to prevent a potentially violent exothermic reaction.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, confine the spill using an absorbent material or a spill kit.
-
Neutralize: Slowly neutralize the spilled acid with a suitable base, such as sodium bicarbonate, working from the outside in.[3]
-
Clean-up: Carefully sweep up the neutralized material and place it in a designated hazardous waste container.[6] Avoid raising dust.[2]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
-
Contaminated Materials: All materials contaminated with this compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[3]
-
Chemical Waste: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3]
Workflow for Handling and Disposal
References
- 1. This compound | 2133-33-7 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 5. leelinework.com [leelinework.com]
- 6. L(-)-Pipecolinic acid(3105-95-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
